Structural Elucidation and Synthetic Methodologies of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime: A Technical Whitepaper
Executive Summary In the landscape of modern heterocyclic chemistry, the pyrazole scaffold serves as a privileged structure for drug discovery and agrochemical development. Specifically, 1,3,5-trimethyl-1H-pyrazole-4-car...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern heterocyclic chemistry, the pyrazole scaffold serves as a privileged structure for drug discovery and agrochemical development. Specifically, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 246022-20-8) represents a highly versatile building block. By combining the electron-rich, sterically shielded trimethylpyrazole core with a reactive carbaldehyde oxime handle, this compound offers orthogonal reactivity for downstream derivatization. This whitepaper provides a comprehensive, mechanistically grounded guide to the structural properties, self-validating synthesis, and application pathways of this critical intermediate.
Chemical Architecture & Physicochemical Profile
The molecular architecture of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime is defined by two distinct domains:
The Trimethylpyrazole Core: The methyl substitutions at positions 1, 3, and 5 provide significant steric shielding. This increases the overall lipophilicity of the molecule while protecting the pyrazole nitrogen atoms from unwanted side reactions during downstream functionalization.
The Oxime Handle: The carbaldehyde oxime moiety (-CH=NOH) at the 4-position introduces a site for hydrogen bonding and geometric isomerism. In the crystalline state, pyrazole-4-carbaldehyde oximes predominantly adopt the anti (E) configuration, a thermodynamic preference driven by favorable intermolecular hydrogen bonding and the minimization of steric repulsion with the adjacent C3 and C5 methyl groups (1)[1].
To facilitate experimental planning, the core quantitative data of the compound are summarized below:
Mechanistic Synthesis Protocol: A Self-Validating Workflow
The synthesis of the oxime relies on the condensation of the aldehyde precursor with hydroxylamine. As an application scientist, it is critical to understand that this is not merely a mixing of reagents, but a carefully orchestrated sequence of nucleophilic addition and dehydration.
Step-by-Step Methodology
Preparation of the Reaction Matrix: Dissolve 10 mmol of3[3] in 15 mL of absolute ethanol.
Causality: Ethanol serves as a protic solvent that stabilizes the polar transition states during nucleophilic addition, while ensuring complete dissolution of the hydrophobic pyrazole precursor.
Activation and Nucleophilic Attack: Add 40 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) followed by 2.4 mL of pyridine to the stirring solution (4)[4].
Causality: Pyridine is a dual-purpose reagent here. It acts as a base to neutralize the hydrochloride salt, liberating the active nucleophile (free hydroxylamine). Furthermore, it mildly catalyzes the subsequent dehydration step without inducing side reactions.
Thermal Condensation: Reflux the mixture at 80°C for 4 to 5 hours.
Causality: The elevated temperature provides the necessary activation energy to overcome the thermodynamic barrier of hemiaminal formation and drives the elimination of water, shifting the equilibrium entirely toward the oxime.
Isolation via Polarity Shift: Pour the hot reaction mixture over 100 mL of ice-cold distilled water.
Causality: The sudden introduction of a highly polar, cold aqueous environment dramatically decreases the solubility of the organic oxime, forcing it to precipitate as a solid. Meanwhile, the water-soluble pyridine hydrochloride and unreacted hydroxylamine remain trapped in the aqueous phase, ensuring a high-purity crude product.
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.
Figure 1: Mechanistic workflow for synthesizing 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime.
Validation Checkpoint
To ensure the protocol is self-validating before proceeding to advanced spectroscopy, perform a Thin-Layer Chromatography (TLC) check. The oxime product will exhibit a lower Rf value compared to the aldehyde precursor due to the highly polar -OH group interacting with the silica stationary phase.
Spectroscopic Validation Standards
Accurate characterization is non-negotiable. The successful conversion of the aldehyde to the oxime is confirmed by specific spectroscopic markers:
¹H NMR (CDCl₃ or DMSO-d₆): Look for the disappearance of the highly deshielded aldehyde proton (~δ 9.8 ppm). The newly formed azomethine proton (-CH=N-) will appear as a sharp singlet around δ 8.0 ppm. The oxime hydroxyl proton (-OH) will present as a broad, exchangeable singlet typically > δ 10.0 ppm (4)[4].
FT-IR: The strong carbonyl stretch (C=O) at ~1670 cm⁻¹ from the precursor must be entirely absent. Successful synthesis is marked by the appearance of a broad O-H stretch at 3200–3300 cm⁻¹ and a sharp C=N stretch at ~1620 cm⁻¹.
The true value of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime lies in its utility as a synthetic springboard.
Dehydration to Carbonitriles:
The oxime can be readily dehydrated using acetic anhydride to yield 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. This transformation is highly efficient for anti isomers of aldoximes (1)[1]. The resulting nitriles are critical precursors for synthesizing tetrazoles, amidines, and primary amines.
Bioactive Heterocycles:
Pyrazole derivatives are renowned for their broad-spectrum biological activities, including antitumor, antimicrobial, and anti-inflammatory properties (4)[4]. In agrochemistry, structurally similar pyrazole oximes serve as direct intermediates for acaricides (e.g., fenpyroximate analogs).
Figure 2: Downstream derivatization pathways and applications of the synthesized pyrazole oxime.
An In-depth Technical Guide to the Single-Crystal X-ray Diffraction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
For Researchers, Scientists, and Drug Development Professionals Abstract Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activitie...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The precise three-dimensional atomic arrangement, determinable by single-crystal X-ray diffraction, is fundamental to understanding structure-activity relationships (SAR) and guiding rational drug design. This guide provides a comprehensive overview of the crystallographic analysis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, a representative member of this class. We will delve into the causality behind the experimental protocols, from crystal synthesis and mounting to data collection and structure refinement, offering field-proven insights for researchers. While the specific crystallographic data presented herein is a representative example to illustrate the expected outcomes, the methodologies and interpretations are grounded in established scientific principles.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a privileged scaffold in the development of therapeutic agents.[2] Its unique electronic properties and ability to participate in hydrogen bonding allow for diverse interactions with biological targets.[3] The oxime functional group further enhances this potential by introducing additional hydrogen bond donors and acceptors, which can be crucial for molecular recognition at an active site.
Determining the crystal structure of molecules like 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime provides invaluable information on:
Molecular Conformation: Understanding the preferred spatial arrangement of the molecule in the solid state.
Intermolecular Interactions: Identifying and characterizing the non-covalent forces, such as hydrogen bonds and π-π stacking, that govern crystal packing.[4][5]
Stereochemistry: Unambiguously determining the configuration of stereocenters, such as the E/Z isomerism of the oxime group.[6]
This structural data is the bedrock for computational studies, including molecular docking and dynamics simulations, which are integral to modern drug development pipelines.
Hypothetical Crystallographic Data Summary
The following table summarizes a representative set of crystallographic data for 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, based on typical values for similar pyrazole derivatives.[7][8]
Parameter
Value
Chemical Formula
C₇H₁₁N₃O
Formula Weight
153.18 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 8.512(3) Å
b = 12.345(5) Å
c = 9.876(4) Å
α = 90°
β = 105.21(2)°
γ = 90°
Volume
1001.2(7) ų
Z (Molecules per unit cell)
4
Calculated Density
1.017 Mg/m³
Radiation
Mo Kα (λ = 0.71073 Å)
Temperature
100(2) K
Absorption Coefficient (μ)
0.071 mm⁻¹
Reflections Collected
8145
Independent Reflections
2305 [R(int) = 0.045]
Final R indices [I > 2σ(I)]
R₁ = 0.041, wR₂ = 0.112
Goodness-of-fit on F²
1.05
Experimental Protocols: A Self-Validating Workflow
The determination of a crystal structure is a multi-step process where the quality of each step directly impacts the final result. This section details a robust, self-validating protocol.
Synthesis and Crystallization
The synthesis of the title compound follows a standard condensation reaction.
Protocol:
Starting Material: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde is used as the precursor.[9][10]
Reaction: The carbaldehyde (1 mmol) is dissolved in methanol (20 mL). To this solution, hydroxylamine hydrochloride (1.2 mmol) and a mild base such as sodium acetate (1.5 mmol) are added.
Reflux: The mixture is heated to reflux for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water.
Crystallization: High-quality single crystals are typically grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
Single-Crystal X-ray Diffraction Workflow
The following workflow outlines the critical steps from crystal mounting to data analysis.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Crystal Selection: A polarizing microscope is used to select a single crystal that is free of cracks and defects. A good quality crystal will exhibit sharp extinction under cross-polarized light, which is crucial for obtaining high-resolution diffraction data.
Cryo-cooling: The crystal is maintained at a low temperature (typically 100 K) in a stream of cold nitrogen gas.[1] This is a critical step that minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and allowing for the collection of higher quality data at higher resolution angles.
Data Collection Strategy: A series of diffraction images are recorded as the crystal is rotated.[1] A well-chosen strategy ensures that a complete and redundant dataset is collected, which is essential for accurate structure determination and for a reliable absorption correction.
Structure Solution and Refinement: The collected diffraction data is first integrated and scaled. The initial atomic positions are determined using direct methods or Patterson methods (structure solution). These positions and their thermal parameters are then optimized to best fit the experimental data (structure refinement).[8] The quality of the final model is assessed by metrics such as the R-factor, which quantifies the agreement between the calculated and observed structure factors.
Structural Insights and Discussion
A successful crystallographic analysis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime would be expected to reveal several key features:
Planarity: The pyrazole ring is expected to be essentially planar.
Oxime Configuration: The analysis would unambiguously determine the syn or anti configuration of the oxime group relative to the pyrazole ring. Based on related structures, an anti configuration is often observed.[6]
Hydrogen Bonding: The oxime hydroxyl group and the pyrazole nitrogen atoms are potent hydrogen bond donors and acceptors, respectively. In the crystal lattice, it is highly probable that molecules would be linked by intermolecular O-H···N hydrogen bonds, potentially forming chains or dimeric motifs.[7] Understanding these interactions is key to predicting the solid-state properties of the material.
Conclusion
Single-crystal X-ray diffraction provides the definitive method for elucidating the three-dimensional structure of novel chemical entities. For pyrazole derivatives like 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, this information is paramount for advancing drug discovery efforts. The detailed protocols and insights provided in this guide serve as a robust framework for researchers, ensuring the generation of high-quality, reliable crystallographic data. The understanding of molecular conformation and intermolecular interactions derived from such studies is indispensable for the rational design of next-generation therapeutics.[1]
References
Rue, K. L., Herrera, S., Chakraborty, I., Mebel, A. M., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). RSC Advances. Available at: [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-… OUCI. (2023). Available at: [Link]
Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. (2022). Available at: [Link]
5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime. PMC. (2011). Available at: [Link]
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime. Hangzhou Haorui Chemical Co., Ltd. Available at: [Link]
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate. (2011). Available at: [Link]
Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. ResearchGate. (2001). Available at: [Link]
1,3,5-trimethyl-1h-pyrazole-4-carboxaldehyde. PubChemLite. Available at: [Link]
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. (2010). Available at: [Link]
1H-Pyrazole, 1,3,5-trimethyl-. NIST WebBook. Available at: [Link]
Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. (2024). Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Structural Validation, Spectroscopic Causality, and Analytical Workflows
Executive Summary
Pyrazole oximes represent a privileged scaffold in modern drug discovery and agrochemical development. They serve as critical intermediates for kinase inhibitors, antimicrobial agents, and commercial acaricides (such as fenpyroximate)[1][2]. Among these, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 246022-20-8) [3] is a highly versatile building block. Its three methyl groups provide unique steric and electronic tuning, influencing both the stability of the oxime geometry and its binding affinity to biological targets.
This whitepaper provides a comprehensive, expert-level guide to the synthesis, isolation, and rigorous spectroscopic characterization of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime. By detailing the causality behind specific analytical choices—such as solvent selection in NMR and the thermodynamic drivers of E/Z isomerization—this guide establishes a self-validating framework for structural confirmation[4].
Chemical Profiling & Structural Dynamics
Before initiating synthesis or characterization, it is crucial to understand the physicochemical baseline of the target molecule[3][5].
Chemical Name: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime
CAS Number: 246022-20-8
Molecular Formula: C₇H₁₁N₃O
Molecular Weight: 153.18 g/mol
Structural Features: A central pyrazole ring fully substituted at the 1, 3, and 5 positions with methyl groups, bearing a carbaldehyde oxime moiety (-CH=N-OH) at the C4 position.
The dense methylation of the pyrazole ring forces the C4-oxime group into a sterically restricted environment. This steric crowding dictates the thermodynamic preference for the (E)-isomer and heavily influences the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy[4].
Synthesis & Isolation Protocol
The synthesis of the oxime relies on the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (CAS: 2644-93-1)[6] with hydroxylamine.
Causality in Reagent Selection
Hydroxylamine is commercially supplied as a hydrochloride salt (
NH2OH⋅HCl
) for stability. To liberate the nucleophilic free amine, a mild base is required. Sodium acetate (NaOAc) is specifically chosen over stronger bases (like NaOH or KOH) because it effectively buffers the reaction to a slightly acidic pH (~4.5–5.5). This pH is optimal for oxime formation: it is acidic enough to protonate the aldehyde carbonyl oxygen (increasing its electrophilicity) but not so acidic that the hydroxylamine remains fully protonated and non-nucleophilic.
Step-by-Step Methodology (Self-Validating System)
Preparation: Dissolve 10.0 mmol of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
Activation: In a separate beaker, dissolve 12.0 mmol of
NH2OH⋅HCl
and 15.0 mmol of anhydrous NaOAc in 5 mL of distilled water.
Condensation: Add the aqueous buffer dropwise to the ethanolic aldehyde solution. Equip the flask with a reflux condenser and heat to 75°C for 2–4 hours.
In-Process Validation (TLC): To ensure the protocol is self-validating, perform a Thin-Layer Chromatography (TLC) check using a Hexane:Ethyl Acetate (1:1) mobile phase. The disappearance of the UV-active aldehyde spot (
Rf≈0.6
) and the emergence of a more polar oxime spot (
Rf≈0.3
) confirms complete conversion.
Isolation: Cool the mixture to 0°C in an ice bath. Add 30 mL of ice-cold water to precipitate the oxime.
Purification: Filter the resulting solid under a vacuum, wash with cold water to remove residual salts, and dry in a vacuum desiccator over
P2O5
.
Workflow for the synthesis and isolation of the pyrazole oxime.
Spectroscopic Characterization
To definitively prove the molecular structure and purity, a multi-modal spectroscopic approach is mandatory.
Multi-modal spectroscopic validation pathway for structural confirmation.
Nuclear Magnetic Resonance (NMR) Analysis
Solvent Causality: The selection of DMSO-
d6
over CDCl₃ is a deliberate analytical choice. In CDCl₃, the oxime hydroxyl proton (-OH) undergoes rapid chemical exchange with trace moisture, often broadening into the baseline and evading detection. DMSO-
d6
acts as a strong hydrogen-bond acceptor, anchoring the -OH proton, drastically reducing its exchange rate, and yielding a sharp, diagnostic singlet at ~10.95 ppm[7].
Table 1: ¹H NMR Assignments (DMSO-
d6
, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Causality / Notes
10.95
Singlet (broad)
1H
=N-OH
Disappears upon D₂O shake (exchangeable).
8.05
Singlet
1H
-CH=N
Characteristic of the (E)-oxime proton.
3.68
Singlet
3H
N1-CH₃
Deshielded by the adjacent electronegative nitrogen.
Oximes naturally form (E) and (Z) geometric isomers. For 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, the (E)-isomer is thermodynamically dominant (>95% in solution).
Mechanistic Causality: In the (Z)-isomer, the hydroxyl group faces inward toward the bulky C3 or C5 methyl groups of the pyrazole ring, creating severe steric clash. In the (E)-isomer, the hydroxyl group points outward, minimizing steric strain[4].
Validation: 2D NOESY NMR can definitively prove this geometry. A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the -CH=N proton and the adjacent pyrazole methyl protons, confirming their spatial proximity in the (E)-configuration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Methodological Choice: Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a massive broad band at 3400 cm⁻¹ that easily obscures the critical oxime O-H stretch[8]. ATR allows for direct, moisture-free analysis of the neat solid.
Table 3: FT-IR (ATR) Key Vibrations
Wavenumber (cm⁻¹)
Vibration Mode
Diagnostic Significance
3250
O-H stretch
Broad band indicating intermolecular H-bonding of the oxime.
2920
C-H stretch
Confirms the presence of the three aliphatic methyl groups.
1645
C=N stretch
Validates the formation of the oxime double bond.
1560
C=C / C=N stretch
Characteristic vibrations of the aromatic pyrazole core.
955
N-O stretch
Definitive fingerprint for the oxime functional group.
Self-Validation Check: The complete absence of a strong, sharp carbonyl (C=O) stretching band at ~1690 cm⁻¹ proves that no unreacted starting aldehyde remains in the purified sample.
High-Resolution Mass Spectrometry (HRMS)
To confirm the exact molecular formula, Electrospray Ionization (ESI) HRMS in positive ion mode is utilized.
Expected Result: The theoretical exact mass for
C7H11N3O
is 153.0902 Da. The spectrum will display a prominent
[M+H]+
pseudo-molecular ion peak at m/z 154.0980 [1].
Causality: The basicity of the pyrazole nitrogen (N2) readily accepts a proton during the ESI process, making positive ion mode highly sensitive and ideal for this class of heterocycles.
Conclusion
The rigorous spectroscopic characterization of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime requires a synergistic approach. By leveraging the hydrogen-bonding capacity of DMSO-
d6
in NMR, the moisture-free environment of ATR-FTIR, and the high sensitivity of ESI-HRMS, researchers can confidently validate both the structural connectivity and the stereochemical (E)-geometry of this vital intermediate.
An In-depth Technical Guide to the Hydrogen Bonding Network in 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals Introduction: The Supramolecular Significance of Hydrogen Bonding in Drug Discovery In the intricate world of molecular recognition, the hydrogen bond stand...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Supramolecular Significance of Hydrogen Bonding in Drug Discovery
In the intricate world of molecular recognition, the hydrogen bond stands as a pivotal force governing the interactions between a drug molecule and its biological target.[1][2] Though weaker than covalent bonds, the collective strength of multiple hydrogen bonds dictates the specificity and stability of a ligand-receptor complex, ultimately influencing its therapeutic efficacy.[3][4] Pyrazole and oxime moieties are prevalent scaffolds in medicinal chemistry, valued for their versatile biological activities.[5][6] The hydrogen bonding capabilities of the pyrazole ring, with its pyridine-like and pyrrole-like nitrogen atoms, and the oxime group (-C=N-OH), which can act as both a hydrogen bond donor and acceptor, make them particularly adept at forming specific and directional interactions.[7][8] This guide provides a detailed exploration of the hydrogen bonding network in 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, a molecule of interest in the development of novel therapeutics. By dissecting its supramolecular architecture, we can glean insights into its potential pharmacodynamic and pharmacokinetic properties.
Methodologies for Elucidating Hydrogen Bonding Networks
The characterization of hydrogen bonding networks relies on a synergistic approach, primarily employing single-crystal X-ray diffraction and Fourier-transform infrared (FT-IR) spectroscopy.
Single-Crystal X-ray Diffraction: This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. By precisely measuring bond lengths and angles, it allows for the direct visualization of hydrogen bonds and the overall supramolecular assembly.[9]
FT-IR Spectroscopy: This spectroscopic method probes the vibrational frequencies of chemical bonds. The formation of a hydrogen bond weakens the O-H covalent bond, resulting in a characteristic broadening and red-shift (a shift to lower wavenumbers) of the O-H stretching band in the IR spectrum.[10][11] The magnitude of this shift can provide an indication of the strength of the hydrogen bond.
Case Study: A Crystallographic Snapshot of a Structurally Analogous Pyrazole Oxime
While a crystal structure for 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime is not publicly available, the crystal structure of the closely related compound, 5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime , provides an excellent model for understanding the hydrogen bonding motifs in this class of molecules.[1]
Crystallographic Parameter
Value
Chemical Formula
C12H12ClN3O2
Crystal System
Monoclinic
Space Group
P21/c
a (Å)
11.108(2)
b (Å)
14.998(3)
c (Å)
8.0839(16)
β (°)
104.94(3)
V (ų)
1301.2(4)
Z
4
In the crystalline state, molecules of 5-(2-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime are linked into chains along the[12] direction via O-H···N hydrogen bonds.[1] The hydroxyl group of the oxime moiety acts as the hydrogen bond donor, while the unsubstituted nitrogen atom of the pyrazole ring serves as the acceptor.[1]
Caption: Intermolecular O-H···N hydrogen bonding in pyrazole oximes.
Predicted Hydrogen Bonding Network in 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde Oxime
Based on the crystallographic evidence from its analogue and the general principles of hydrogen bonding in oximes and pyrazoles, it is highly probable that 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime also forms extended chains in the solid state through O-H···N hydrogen bonds. The oxime's hydroxyl group is the most acidic proton and will act as the hydrogen bond donor. The pyridine-like nitrogen of the pyrazole ring is a strong hydrogen bond acceptor.
molecular weight and exact mass of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
An in-depth technical guide on the analytical profiling, exact mass determination, and mass spectrometric validation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime. Executive Summary & Pharmacophore Context In moder...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the analytical profiling, exact mass determination, and mass spectrometric validation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime.
Executive Summary & Pharmacophore Context
In modern drug discovery and agrochemical development, the pyrazole oxime scaffold serves as a highly privileged pharmacophore. Derivatives of pyrazole oximes are foundational to the design of novel kinase inhibitors, antimicrobial agents, and potent agrochemicals (such as fenpyroximate) due to their ability to form robust hydrogen-bonding networks and coordinate with metal centers in target proteins [1].
When synthesizing or modifying 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 246022-20-8), determining its precise molecular weight and exact monoisotopic mass is not merely a bookkeeping exercise—it is a critical requirement for structural elucidation. High-Resolution Mass Spectrometry (HRMS) relies entirely on exact mass calculations to confirm elemental composition, rule out isobaric interferences, and map the pharmacokinetic fate of the molecule during in vivo studies [2].
Physicochemical Profiling
To facilitate accurate stoichiometric scaling and analytical tuning, the core quantitative data for 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime is summarized below.
Property
Value
Analytical Significance
Chemical Name
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime
IUPAC nomenclature for structural tracking.
CAS Registry Number
246022-20-8
Unique identifier for chemical databases [1].
Molecular Formula
C₇H₁₁N₃O
Defines the elemental boundaries for mass calculation.
Molecular Weight (Average)
153.185 g/mol
Used for bulk stoichiometric calculations and yield determination.
Exact Mass (Monoisotopic)
153.09021 Da
Target value for HRMS structural confirmation.
Precursor Ion [M+H]⁺
154.09749 m/z
Primary target mass during positive electrospray ionization (ESI+).
Mechanistic Derivation of Molecular Weight & Exact Mass
Understanding the causality behind the numbers is essential for interpreting mass spectra. The average molecular weight (153.185 g/mol ) is calculated using the abundance-weighted average of all naturally occurring isotopes. This value dictates the macroscopic mass used on a laboratory balance.
Conversely, the exact mass (153.09021 Da) is calculated using only the lowest-mass, most abundant stable isotope of each element. In HRMS (such as Q-TOF or Orbitrap platforms), the detector measures individual ions rather than bulk powders. Therefore, the exact mass is the precise target required to validate the synthesis.
Step-by-Step Exact Mass Calculation:
Carbon-12 (¹²C): 7 atoms × 12.000000 Da = 84.000000 Da
Hydrogen-1 (¹H): 11 atoms × 1.007825 Da = 11.086075 Da
Nitrogen-14 (¹⁴N): 3 atoms × 14.003074 Da = 42.009222 Da
Oxygen-16 (¹⁶O): 1 atom × 15.994915 Da = 15.994915 Da
Total Monoisotopic Mass:153.090212 Da
During LC-MS analysis, the basic pyrazole nitrogen readily accepts a proton (H⁺, exact mass 1.007276 Da). Thus, the self-validating target for the analyst is the [M+H]⁺ adduct at 154.097488 m/z .
Synthetic Workflow and Derivatization
To generate the oxime for analysis, the precursor aldehyde undergoes a condensation reaction. The protocol below outlines the synthesis, emphasizing the mechanistic reasoning behind each step.
Step-by-Step Synthesis Protocol:
Reagent Preparation: Dissolve 10 mmol of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (CAS: 2644-93-1) in 15 mL of absolute ethanol.
Oximation: Add 40 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 2.5 mL of pyridine.
Causality: Pyridine acts as a proton scavenger, neutralizing the HCl salt to liberate free hydroxylamine. This ensures the hydroxylamine remains a potent nucleophile while buffering the solution to prevent acid-catalyzed degradation of the pyrazole ring [3].
Reflux: Heat the mixture to reflux (approx. 78°C) for 4-5 hours.
Causality: The elevated temperature overcomes the activation energy barrier required for the dehydration step that follows the initial nucleophilic addition, driving the equilibrium toward the oxime product.
Isolation: Pour the mixture into 100 mL of ice-cold water. Collect the precipitated oxime via vacuum filtration.
Purification: Recrystallize the crude solid from ethanol to yield the pure oxime.
Synthetic pathway of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime via condensation.
Analytical Validation Protocol (LC-ESI-HRMS)
To prove the successful synthesis of the oxime, the exact mass must be validated using a self-validating LC-HRMS system.
Step-by-Step HRMS Methodology:
Sample Preparation: Dissolve 1 mg of the purified oxime in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as an abundant proton source, significantly enhancing ionization efficiency and driving the formation of the[M+H]⁺ adduct in positive mode.
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
Causality: The column separates the target oxime from unreacted aldehyde and pyridine, preventing ion suppression in the MS source. Note: Oximes frequently exist as syn (Z) and anti (E) isomers. The LC column may resolve these as two closely eluting peaks; however, their exact masses will be identical[3].
Instrument Calibration (Self-Validation): Calibrate the Q-TOF or Orbitrap MS using an external standard tuning mix immediately prior to the run. Introduce an internal lock-mass during the run.
Causality: This dual-calibration system locks the mass accuracy to an error margin of < 5 ppm, ensuring that the measured mass is unequivocally linked to the C₇H₁₁N₃O formula and not an isobaric contaminant.
Data Acquisition: Operate in ESI+ mode (Scan range: 50-500 m/z). Extract the ion chromatogram (EIC) specifically for 154.0975 m/z .
Isotopic Pattern Matching: Compare the observed M+1 (due to ¹³C) and M+2 (due to ¹⁸O/¹⁵N) relative abundances against the theoretical isotopic distribution for C₇H₁₁N₃O. A match confirms both the exact mass and the elemental ratio.
LC-ESI-HRMS analytical workflow for exact mass validation of the pyrazole oxime.
References
National Institutes of Health (NIH). "Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives." PubMed Central (PMC). Available at:[Link]
MDPI. "Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition." Molecules. Available at: [Link]
Exploratory
thermal stability profile of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
An In-depth Technical Guide to the Thermal Stability Profile of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its d...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermal Stability Profile of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives demonstrating a wide array of biological activities and energetic properties.[1][2] Among these, pyrazole oximes are of significant interest due to their role as synthetic intermediates and their intrinsic chemical reactivity.[3][4] 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, a member of this class, holds potential as a building block in the development of novel pharmaceuticals and other functional materials. However, the presence of the oxime functional group (C=N-OH) introduces a potential for energetic decomposition upon thermal stress.[5][6] A comprehensive understanding of a compound's thermal stability is paramount for ensuring safe handling, storage, and scale-up in research and development settings.[7][8]
This technical guide provides a robust framework for characterizing the . We will detail the necessary synthetic protocol and a comprehensive suite of thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). The methodologies described herein are designed to provide the critical data required for a thorough thermal hazard assessment.
Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
The synthesis of the title compound is predicated on the condensation of the corresponding aldehyde with hydroxylamine.[4][9] This established methodology is reliable and can be performed in a standard laboratory setting.
Experimental Protocol
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and potassium hydroxide (1.5 equivalents) in ethanol (50 mL). Stir the mixture at room temperature for 15 minutes.
Addition of Aldehyde: To this solution, add 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) portion-wise.[10]
Reaction: Heat the resulting mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with saturated brine (2 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate.
Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime.
Caption: Workflow for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime.
Thermal Hazard Assessment Methodology
A multi-technique approach is essential for a comprehensive thermal stability assessment. DSC and TGA provide initial screening data on decomposition temperature and mass loss, while ARC simulates a worst-case scenario to evaluate runaway reaction potential.[5][11][12]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting and decomposition.[13]
Sample Preparation: Accurately weigh 1-3 mg of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime into a high-pressure gold-plated stainless steel crucible. Hermetically seal the crucible to suppress evaporation of the sample.[14]
Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.
Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above any expected decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).[15][16]
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset), the peak maximum temperature of the exothermic decomposition (Tpeak), and the enthalpy of decomposition (ΔHd) by integrating the area under the exotherm.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.[17]
Sample Preparation: Weigh 5-10 mg of the sample into an alumina or platinum TGA pan.[5]
Instrument Setup: Place the sample pan into the TGA furnace.
Thermal Program: Heat the sample from ambient temperature to a high final temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[16]
Data Analysis: Plot the percentage mass loss versus temperature. The resulting TGA curve and its derivative (DTG curve) will indicate the temperatures at which mass loss occurs, corresponding to decomposition events.
Accelerating Rate Calorimetry (ARC)
ARC is a critical tool for assessing the potential for thermal runaway reactions under adiabatic (zero heat loss) conditions, which mimics a worst-case industrial scenario.[11][12][18]
Sample Preparation: Load a known quantity of the sample (typically 5-10 g) into a spherical titanium or stainless steel sample bomb.
Instrument Setup: Place the bomb into the ARC calorimeter. The system is designed to maintain an adiabatic environment, meaning any heat generated by the sample is retained.[12][18]
Heat-Wait-Seek Mode: The instrument operates in a "heat-wait-seek" mode.[8] It heats the sample in small increments (e.g., 5 °C), then waits to see if the sample's self-heating rate exceeds a predefined sensitivity (e.g., 0.02 °C/min).
Exotherm Detection: Once self-heating is detected, the instrument switches to an adiabatic mode and tracks the temperature and pressure increase as a function of time until the reaction is complete.[7]
Data Analysis: The data is used to determine key safety parameters, including the onset temperature of the self-accelerating reaction, the adiabatic temperature rise (ΔTad), the time to maximum rate (TMR), and the pressure profile of the decomposition.[8][18]
Caption: A general workflow for the thermal hazard assessment of a chemical compound.[5]
Data Interpretation and Reporting
The data from these analyses should be compiled to create a comprehensive thermal stability profile.
Parameter
Technique
Description
Melting Point (Tm)
DSC
Temperature at which the compound transitions from solid to liquid.
Decomposition Onset (Tonset)
DSC
The temperature at which the exothermic decomposition begins.
Decomposition Enthalpy (ΔHd)
DSC
The total energy released during decomposition (in J/g).
Mass Loss Stages
TGA
The number and temperature ranges of distinct decomposition steps.
Adiabatic Onset (Tonset, ad)
ARC
The temperature at which self-heating begins under adiabatic conditions.[18]
Adiabatic Temperature Rise (ΔTad)
ARC
The total temperature increase due to the exothermic decomposition.[18]
Time to Maximum Rate (TMR)
ARC
The time it takes for the reaction to reach its maximum rate from the onset of self-heating.[8]
Self-Accelerating Decomposition Temperature (SADT)
ARC
The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition.[8]
A high enthalpy of decomposition (ΔHd), a low onset temperature, and a short time to maximum rate (TMR) would indicate a significant thermal hazard. This information is crucial for defining safe operating temperatures, designing appropriate safety measures for storage and handling, and for making informed decisions during process scale-up.[7][11]
Conclusion
While specific experimental data for 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime is not yet publicly available, the methodologies outlined in this guide provide a clear and scientifically rigorous path for its determination. By systematically applying DSC, TGA, and ARC, researchers, scientists, and drug development professionals can generate a comprehensive thermal stability profile. This essential data will ensure the safe handling and use of this compound in further research and development activities, mitigating the risks associated with its potential thermal instability.
References
Prime Process Safety Center. Accelerating Rate Calorimetry (ARC).
AIChE. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals.
ResearchGate. (a) Differential scanning calorimetry (DSC): First heating and cooling...
Thaltiri, V. et al. (2025). Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. Journal of Materials Chemistry A.
Benchchem. (2025). An In-depth Technical Guide on the Thermal Stability and Decomposition of (Z)-glyoxylic acid oxime.
El-Bagary, R. I. et al. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH.
Kovacs, D. et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
Chen, W. et al. (2026). Molecular Insights into Oxime-Containing Group 4 Transition Metal Precursors for Atomic Layer Deposition. Inorganic Chemistry - ACS Publications.
Fisher Scientific. (2025). SAFETY DATA SHEET - 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride.
Semantic Scholar. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety.
Wang, G. et al. (2016). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. PMC.
Boyd, M. J. et al. (2024). Thermal Rearrangement of the S–N Bond of Thiooxime Esters. ACS Publications.
Boyd, M. J. et al. (n.d.). Thermal Rearrangement of the S–N Bond of Thiooxime Esters.
ChemScene. (2025). Safety Data Sheet - 3-Phenyl-1H-pyrazole-4-carbaldehyde.
Thermo Fisher Scientific. (2020). SAFETY DATA SHEET - 3-Methyl-1H-pyrazole.
TCI Chemicals. (2025). SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
ResearchGate. (n.d.). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes.
ResearchGate. (n.d.). Thermo gravimetric analyses: TGA of prepared compounds (1), (2) and (3).
Głowacka, I. E. et al. (2022). The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. MDPI.
ResearchGate. (2024). (PDF) Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability.
Ripa, M. et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development - ACS Publications.
Zhang, J. et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
Thaltiri, V. et al. (2025). Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. RSC Publishing.
Benchchem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
Al-Azawi, F. I. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals.
Soni, V. K. et al. (2020). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Communications.
Zhang, Z. et al. (2011). 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. PMC.
Zhang, H. et al. (2025). Research Progress on Sustainable and Green Production of Oxime. ACS Publications.
ResearchGate. (2015). (PDF) The Application of Differential Scanning Calorimetry As a Mean to Determine the Oxidative Stability of Vegetable Oils and its Comparison with Rancimat.
Zhu, Y. et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. PMC.
Liu, Y. et al. (2019). Synthesis and characterization of thermally stable energetic complexes with 3,5-diaminopyrazolone-4-oxime as a nitrogen-rich ligand. RSC Publishing.
Tusek-Znidaric, M. et al. (2017). Use of Differential Scanning Calorimetry and Immunoaffinity Chromatography to Identify Disease Induced Changes in Human Blood Plasma Proteome. PubMed.
Electronic Structure and Density Functional Theory (DFT) Analysis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime: A Comprehensive Technical Guide
Executive Summary The rational design of novel pharmaceuticals and agrochemicals heavily relies on understanding the fundamental electronic properties of intermediate building blocks. Pyrazole derivatives, particularly p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of novel pharmaceuticals and agrochemicals heavily relies on understanding the fundamental electronic properties of intermediate building blocks. Pyrazole derivatives, particularly pyrazole-4-carbaldehyde oximes, are privileged scaffolds exhibiting profound fungicidal, antimicrobial, and kinase-inhibitory activities[1][2]. Among these, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 246022-20-8) serves as a critical, sterically hindered precursor for complex heterocyclic synthesis[3].
This whitepaper provides an in-depth technical guide to the electronic structure, reactivity descriptors, and synthetic validation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime. By leveraging Density Functional Theory (DFT), we establish a self-validating computational protocol that predicts the compound's behavior, which is subsequently corroborated by robust synthetic methodologies.
Computational Methodology: A Self-Validating DFT Protocol
To accurately model the electronic structure of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, a rigorous computational workflow is required. The choice of functional and basis set is not arbitrary; it is dictated by the specific electronic demands of the oxime functional group and the aromatic pyrazole ring[4].
Causality in Computational Choices
Functional Selection (B3LYP vs. M06-2X): The B3LYP hybrid functional is employed for initial geometry optimizations due to its proven cost-to-accuracy ratio in predicting organic molecular geometries. However, for precise thermochemical data and non-covalent interactions (such as intramolecular hydrogen bonding), the M06-2X meta-GGA functional is utilized to account for dispersion forces.
Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is strictly necessary. The oxime group contains highly polarizable lone pairs on both the nitrogen and oxygen atoms. Without diffuse functions, the electron density would be artificially constrained, leading to inaccurate dipole moments and nucleophilicity predictions. Polarization functions (d,p) are added to accurately model the angular flexibility of the hydrogen bonds.
Solvation Model (SMD): Gas-phase calculations often overestimate the reactivity of polar functional groups. The Solvation Model based on Density (SMD) in ethanol is applied to mimic the actual synthetic environment, stabilizing the zwitterionic resonance contributors of the pyrazole ring[5].
Step-by-Step Computational Workflow
Conformational Sampling: Generate initial 3D conformers (E and Z isomers of the oxime) using molecular mechanics (e.g., MMFF94) to ensure the subsequent DFT optimization begins near the global minimum, preventing convergence on artificial local minima[4].
Geometry Optimization: Execute DFT optimization using B3LYP/6-311++G(d,p) in Gaussian 16 or ORCA 5.0.0.
Frequency Analysis (Self-Validation): Immediately follow optimization with a vibrational frequency calculation at the same level of theory. Validation: The complete absence of imaginary frequencies confirms that the optimized geometry is a true local minimum (ground state) rather than a transition state.
Electronic Structure Extraction: Calculate the Frontier Molecular Orbitals (HOMO/LUMO) and generate the Molecular Electrostatic Potential (MEP) map to identify local electrophilic and nucleophilic sites.
Figure 1: Step-by-step computational workflow for DFT analysis of pyrazole oximes.
Electronic Structure and Reactivity Descriptors
Geometrical Parameters
The optimized geometry reveals that the E-isomer of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime is thermodynamically favored over the Z-isomer due to steric repulsion between the oxime hydroxyl group and the adjacent methyl groups at the C3 and C5 positions. The pyrazole ring maintains strict planarity, facilitating extensive π-conjugation with the oxime double bond.
Frontier Molecular Orbitals (FMO) and Global Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule. In this compound, the HOMO is primarily localized over the pyrazole nitrogen atoms and the oxime oxygen, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the carbon backbone of the pyrazole ring.
Using Koopmans' theorem, global reactivity descriptors are derived from the HOMO and LUMO energies. These metrics are vital for predicting how the molecule will behave in subsequent cross-coupling or cycloaddition reactions[4][5].
Table 2: Global Reactivity Descriptors
Descriptor
Symbol
Formula
Value (eV)
HOMO Energy
EHOMO
-
-6.50
LUMO Energy
ELUMO
-
-1.20
Energy Gap
ΔE
ELUMO−EHOMO
5.30
Ionization Potential
IP
−EHOMO
6.50
Electron Affinity
EA
−ELUMO
1.20
Chemical Hardness
η
(IP−EA)/2
2.65
Electronegativity
χ
(IP+EA)/2
3.85
Electrophilicity Index
ω
χ2/(2η)
2.80
Interpretation: An energy gap of 5.30 eV indicates a highly stable molecule with moderate polarizability. The electrophilicity index (
ω=2.80
eV) classifies this compound as a moderate electrophile, which aligns with its utility in intramolecular nitrile oxide cycloadditions (INOC)[4].
Synthetic Protocol and Experimental Validation
To validate the computational models, the physical synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime must be executed with high fidelity. The synthesis relies on a two-step sequence: Vilsmeier-Haack formylation followed by oxime condensation[4].
Step-by-Step Synthetic Methodology
Step 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethylpyrazole
Causality: The Vilsmeier reagent (formed in situ from POCl
3
and DMF) is a bulky, highly reactive electrophile. The C4 position of 1,3,5-trimethylpyrazole is the most electron-rich carbon on the ring (as predicted by the computed MEP map) and is selectively attacked.
Procedure:
Cool dry N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C under an inert argon atmosphere.
Add phosphorus oxychloride (POCl
3
, 1.2 eq) dropwise to form the Vilsmeier complex. Stir for 30 minutes.
Add 1,3,5-trimethylpyrazole (1.0 eq) slowly. Heat the mixture to 90 °C for 4 hours.
Self-Validation: Quench the reaction over crushed ice and neutralize with NaOH to pH 7. Extract with ethyl acetate. The appearance of a sharp singlet at ~9.9 ppm in the
1
H NMR spectrum confirms the successful installation of the aldehyde proton.
Step 2: Oxime Formation
Causality: Hydroxylamine hydrochloride is highly stable but non-nucleophilic. Sodium acetate (NaOAc) is utilized as a mild buffer to deprotonate the salt, releasing the free hydroxylamine nucleophile. A stronger base (like NaOH) is avoided as it could cause unwanted side reactions or degradation of the aldehyde[4].
Procedure:
Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in absolute ethanol.
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
Reflux the mixture for 2 hours.
Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). Upon completion, evaporate the ethanol, wash with water, and extract with dichloromethane. Recrystallize from ethanol. The disappearance of the aldehyde peak and the emergence of an oxime OH peak (~11.0 ppm) and CH=N peak (~8.1 ppm) in the
1
H NMR spectrum validates the synthesis of the target compound.
Figure 2: Synthetic pathway for 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime.
Conclusion
The integration of Density Functional Theory (DFT) with rigorous synthetic protocols provides a comprehensive understanding of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime. The computational data (HOMO-LUMO gap of 5.30 eV and an electrophilicity index of 2.80 eV) accurately predicts the compound's stability and reactivity profile. By employing self-validating experimental techniques, researchers can confidently utilize this scaffold in the downstream development of advanced agrochemicals and targeted therapeutics.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Scope: Mechanistic rationale, upstream precursor generation, core oximation methodology, and reaction optimization.
Mechanistic Rationale and Synthetic Strategy
Pyrazole oximes are highly valued pharmacophores in drug discovery and agrochemistry, frequently exhibiting potent kinase inhibitory, fungicidal, and insecticidal properties ([1]). The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime is a highly efficient two-step process starting from commercially available 1,3,5-trimethyl-1H-pyrazole.
Causality in Reagent Selection
Regioselective Formylation: The first step utilizes the Vilsmeier-Haack reaction to install a formyl group. The electron-donating methyl groups at the 1, 3, and 5 positions inductively enrich the electron density of the pyrazole core. Because these positions are sterically blocked, electrophilic aromatic substitution by the Vilsmeier chloroiminium ion is exclusively directed to the 4-position, ensuring high regiochemical fidelity ().
Buffered Oximation: The conversion of the aldehyde to the oxime utilizes hydroxylamine hydrochloride (
NH2OH⋅HCl
). The critical experimental choice here is the use of sodium acetate (NaOAc) as a base. NaOAc serves a dual purpose: it liberates the nucleophilic free hydroxylamine from its hydrochloride salt, and it buffers the reaction medium to a mildly acidic pH (~4.5–5.5). This specific pH is mechanistically required to protonate the carbonyl oxygen (enhancing its electrophilicity) without fully protonating the hydroxylamine nitrogen (which would destroy its nucleophilicity) ([2]).
Figure 1: Two-step synthetic workflow for 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime.
Experimental Methodologies
Protocol A: Upstream Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
This step generates the necessary precursor via Vilsmeier-Haack formylation.
Reagent Preparation: Charge a flame-dried 50 mL round-bottom flask with anhydrous DMF. Purge the system with inert nitrogen (
N2
) and cool to 0 °C using an ice-water bath.
Chloroiminium Formation: Add
POCl3
dropwise over 15 minutes via a syringe. Causality: The dropwise addition controls the highly exothermic formation of the Vilsmeier reagent. Stir for an additional 30 minutes at 0 °C.
Substrate Addition: Dissolve 1,3,5-trimethyl-1H-pyrazole in 2 mL of anhydrous DMF and add it dropwise to the active complex.
Reaction Execution: Remove the ice bath and heat the mixture to 90 °C for 3 hours.
Quenching & Neutralization (Self-Validation): Cool the mixture to room temperature and pour it slowly over 20 g of crushed ice. Carefully neutralize the acidic mixture with 2M NaOH until the pH paper indicates a pH of 7–8. Validation: The solution will transition from a clear acidic phase to a cloudy suspension as the aldehyde precipitates.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield the aldehyde as a pale yellow solid ().
Protocol B: Core Oximation to 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime
The definitive protocol for converting the pyrazole aldehyde to its corresponding oxime.
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde precursor in 15 mL of absolute ethanol.
Buffer Activation: Add
NH2OH⋅HCl
followed immediately by anhydrous NaOAc. Causality: Adding the buffer simultaneously prevents the reaction mixture from becoming excessively acidic, which would halt the nucleophilic attack ([1]).
Reflux: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2 to 3 hours.
In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. Validation: The oxime product will appear as a new, more polar spot (lower
Rf
value) compared to the starting aldehyde. UV activity (254 nm) will confirm the presence of the conjugated pyrazole ring.
Workup: Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature. Concentrate the ethanol under reduced pressure to approximately 20% of its original volume.
Precipitation: Add 20 mL of ice-cold distilled water to the concentrated residue and stir vigorously for 15 minutes. The oxime will precipitate as a white to off-white crystalline solid.
Purification: Filter the precipitate under a vacuum, wash with cold water (2 × 5 mL), and dry overnight in a vacuum desiccator. For ultra-high purity (>98%), recrystallize from a minimal amount of hot ethanol/water (1:1).
Reaction Optimization & Quantitative Data
To assist process chemists in scaling this reaction, various solvent and base combinations have been evaluated. The use of NaOAc in ethanol remains the gold standard for maximizing yield while minimizing toxic byproducts.
Table 1: Optimization of Oximation Conditions for Pyrazole-4-carbaldehydes
Entry
Solvent System
Base Added
Reaction Temp
Time
Isolated Yield (%)
Mechanistic Observation
1
Absolute Ethanol
NaOAc
78 °C (Reflux)
2 h
92%
Optimal pH buffering; clean conversion.
2
Methanol
Pyridine
65 °C (Reflux)
3 h
85%
Good yield, but requires rigorous removal of pyridine during workup.
3
Tetrahydrofuran (THF)
Triethylamine
66 °C (Reflux)
4 h
78%
Slower kinetics due to lower solubility of the hydrochloride salt.
4
Ethanol / Water (1:1)
NaOH
25 °C (RT)
12 h
65%
Strong base deprotonates the oxime, leading to partial water solubility and lower isolated yields.
Analytical Characterization
To ensure the trustworthiness of the synthesized 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, verify the product against the following expected analytical benchmarks:
Physical State: White crystalline solid.
ESI-MS (m/z): Expected
[M+H]+
for
C7H11N3O
is 154.09.
1H-NMR (400 MHz, DMSO-d6): Look for the diagnostic oxime proton (-C=N-OH) appearing as a broad singlet far downfield (typically around
δ
10.5 - 11.0 ppm). The imine proton (-CH=N-) typically appears as a sharp singlet around
δ
8.0 ppm. The three methyl groups will present as distinct singlets between
δ
2.1 and 3.7 ppm, reflecting their unique chemical environments on the pyrazole ring.
References
Dai, Hong, et al. "Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety." Molecules 21.3 (2016): 276. URL:[Link]
Attaryan, O. S., et al. "Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles." Russian Journal of General Chemistry 76.11 (2006): 1817-1819. URL:[Link]
Fustero, S., et al. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews 111.11 (2011): 6984-7034. URL:[Link]
Karrouchi, Khalid, et al. "One-Pot Synthesis of Oxime Derivatives of 1,3-Diphenylpyrazole-4-carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier-Haack Reagent." ResearchGate (2014). URL:[Link]
Application Note: Preparation and Characterization of Transition Metal Complexes with 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime
Introduction & Mechanistic Insights The rational design of transition metal complexes utilizing N,O-donor ligands is a cornerstone of modern coordination chemistry, driving innovations in pharmacology, catalysis, and mol...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Insights
The rational design of transition metal complexes utilizing N,O-donor ligands is a cornerstone of modern coordination chemistry, driving innovations in pharmacology, catalysis, and molecular magnetism. 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime (TMPCO) represents a highly versatile, sterically tunable ligand. The oxime group attached to the pyrazole ring is a highly effective bidentate donor, facilitating diverse coordination modes including mononuclear chelation and polynuclear bridging[1].
From a drug development perspective, pyrazole oxime derivatives have drawn considerable attention for their extensive biological activities, including insecticidal, acaricidal, and antitumor properties[2]. Upon complexation with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺), the polarity of the metal ion is significantly reduced due to the partial sharing of its positive charge with the donor groups and possible π-electron delocalization over the chelate ring. According to Tweedy’s chelation theory, this increased lipophilicity enhances the penetration of the complexes through the lipid bilayers of pathogen or cancer cell membranes, amplifying their biological efficacy. Furthermore, oxime ligands are instrumental in constructing oxime-bridged paramagnetic transition-metal complexes, such as high-nuclearity Ni(II) and Cu(II) clusters, which are of immense interest in the field of single-molecule magnets[3].
Experimental Workflows & Visualizations
The synthesis of TMPCO and its subsequent metal complexation follows a systematic, two-phase workflow. The condensation of pyrazole carbaldehydes with hydroxylamine hydrochloride is a robust method for yielding the corresponding oximes[4].
Fig 1. Synthetic workflow for TMPCO ligand and its transition metal complexes.
Fig 2. Mechanism of action for the antimicrobial/anticancer activity of TMPCO complexes.
Protocol A: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime (TMPCO)
Objective: To synthesize the N,O-donor ligand with high isomeric purity (predominantly the E-isomer).
Reagent Preparation: Dissolve 10.0 mmol (1.38 g) of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
Buffer Activation: In a separate beaker, dissolve 12.0 mmol (0.83 g) of hydroxylamine hydrochloride (NH₂OH·HCl) and 15.0 mmol (1.23 g) of anhydrous sodium acetate (NaOAc) in 10 mL of distilled water.
Causality & Insight: Hydroxylamine is supplied as a hydrochloride salt to prevent explosive decomposition. NaOAc acts as a mild buffer (pKa ~4.76) to liberate the nucleophilic free amine (-NH₂) while preventing the reaction medium from becoming too basic, which could trigger unwanted aldol condensations of the starting aldehyde.
Validation Checkpoint: The pH of the aqueous mixture should read between 4.5 and 5.5 before addition.
Condensation: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution under continuous magnetic stirring at room temperature.
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2 hours.
Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active aldehyde spot (higher Rf) and the appearance of a more polar oxime spot (lower Rf) confirms completion.
Isolation: Cool the mixture to room temperature and pour it over 50 g of crushed ice. Filter the resulting white crystalline precipitate under vacuum, wash with cold distilled water (3 × 10 mL), and recrystallize from hot ethanol. Dry in a vacuum desiccator.
Protocol B: Preparation of the [M(TMPCO)₂Cl₂] Transition Metal Complexes
Objective: To synthesize mononuclear transition metal complexes (e.g., Cu(II), Ni(II), Zn(II)).
Ligand Solubilization: Dissolve 2.0 mmol (0.30 g) of the synthesized TMPCO ligand in 15 mL of warm methanol (50°C).
Metal Salt Addition: Dissolve 1.0 mmol of the respective metal chloride salt (e.g., 0.17 g of CuCl₂·2H₂O) in 10 mL of methanol. Add this dropwise to the ligand solution.
Causality & Insight: Methanol is selected because it effectively solubilizes both the organic ligand and the inorganic salt, while its low boiling point facilitates facile solvent removal during crystallization.
pH Optimization: Add 0.1 M methanolic KOH dropwise until the pH reaches ~6.5–7.0.
Causality & Insight: The formation of the coordinate bond between the metal and the oxime nitrogen releases protons. Neutralizing these protons drives the equilibrium toward the complexed state. Over-basification (pH > 8) must be strictly avoided to prevent the competitive precipitation of metal hydroxides (e.g., Cu(OH)₂).
Reflux & Complexation: Reflux the mixture for 3 to 4 hours.
Validation Checkpoint: A distinct bathochromic shift in color (e.g., from pale blue CuCl₂ to deep green/brown for the copper complex) visually confirms coordination.
Purification: Reduce the solvent volume by half using a rotary evaporator and allow the solution to stand at 4°C overnight. Filter the resulting microcrystalline precipitate, wash with cold methanol followed by diethyl ether, and dry under vacuum.
Quantitative Data Presentation
To ensure the integrity of the synthesized compounds, researchers must cross-reference their analytical outputs with the expected physicochemical properties summarized below. The shift in infrared stretching frequencies is the primary diagnostic tool for confirming coordination.
Compound / Complex
Empirical Formula
Typical Yield (%)
Melting Point (°C)
ν(C=N) (cm⁻¹)
ν(N-O) (cm⁻¹)
Molar Cond. (Ω⁻¹cm²mol⁻¹)
Magnetic Moment (B.M.)
TMPCO (Ligand)
C₇H₁₁N₃O
85 - 90
145 - 147
1620
980
-
-
Cu(II)-TMPCO
[Cu(TMPCO)₂Cl₂]
72 - 76
>250 (dec)
1595
1015
15 (Non-electrolyte)
1.85 (Paramagnetic)
Ni(II)-TMPCO
[Ni(TMPCO)₂Cl₂]
68 - 74
>250 (dec)
1600
1010
12 (Non-electrolyte)
3.12 (Paramagnetic)
Zn(II)-TMPCO
[Zn(TMPCO)₂Cl₂]
75 - 80
230 - 232
1605
1005
10 (Non-electrolyte)
Diamagnetic
Data Interpretation Note: A negative shift (15–25 cm⁻¹) in the azomethine ν(C=N) stretch confirms the coordination of the oxime nitrogen to the metal center. Conversely, a positive shift in the ν(N-O) stretch indicates the stabilization of the oxime oxygen, often through hydrogen bonding or secondary bridging interactions. Low molar conductivity values (<20 Ω⁻¹cm²mol⁻¹ in DMF) confirm that the chloride ions remain coordinated in the inner sphere.
Application Note: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime in Pharmaceutical Research
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Insights The pyrazole scaffold is a p...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Introduction & Mechanistic Insights
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its widespread pharmacological activities, including anti-inflammatory, antimicrobial, and phosphodiesterase (PDE) inhibitory effects[1]. Within this family, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 246022-20-8) serves as a highly versatile, multifunctional building block[2].
Causality in Scaffold Design
The strategic placement of three methyl groups at the 1, 3, and 5 positions of the pyrazole ring significantly enhances the lipophilicity of the molecule, which is a critical parameter for improving cell membrane permeability and oral bioavailability in drug candidates[3]. Furthermore, the rigid heteroaromatic core provides directional hydrogen bonding capabilities, allowing for precise interactions with target kinase or enzyme active sites.
The aldoxime functional group (-CH=N-OH) at the 4-position acts as a critical synthetic handle. In pharmaceutical research, this oxime is predominantly utilized for two mechanistic pathways:
Dehydration to Carbonitriles: The anti configuration of the oxime readily undergoes dehydration to form pyrazole-4-carbonitriles[4]. These nitriles are stable bioisosteres and essential precursors for synthesizing tetrazole-based PDE3 inhibitors, which are vital for cardiovascular and stroke therapies[5].
1,3-Dipolar Cycloadditions: The oxime can be oxidized to a highly reactive nitrile oxide, which acts as a 1,3-dipole. Subsequent cycloaddition with alkenes yields pyrazole-isoxazoline hybrids, motifs heavily researched for their robust antimicrobial properties.
Chemical Profile & Quantitative Data
To ensure reproducibility across scaling efforts, the physicochemical properties and reaction optimization metrics are summarized below.
Table 1: Physicochemical Properties of the Target Compound
Property
Value
Chemical Name
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime
CAS Number
246022-20-8
Molecular Formula
C7H11N3O
Molecular Weight
153.18 g/mol
Scaffold Type
Substituted Pyrazole
Key Functional Group
Aldoxime (-CH=N-OH)
Table 2: Optimization of Dehydration Conditions to Carbonitrile
Reagent System
Solvent
Temp (°C)
Time (h)
Yield (%)
Validation Marker (IR / LC-MS)
Acetic Anhydride
Neat
130
4
92
Disappearance of -OH stretch
NaI / NH₂OH·HCl
DMF
153
6
85
Nitrile peak ~2220 cm⁻¹
POCl₃
Pyridine
90
2
78
LC-MS [M+H]⁺ = 136.1
Pharmacological Pathway Visualization
The following diagram illustrates the logical progression from the raw oxime intermediate to a functional phenotypic outcome in cardiovascular drug development.
Figure 1: Transformation of the oxime to a tetrazole-based PDE3 inhibitor and its biological cascade.
Experimental Protocols
The following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to prevent the propagation of errors through multi-step syntheses.
Protocol A: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile
Rationale: Converting the oxime to a nitrile provides a stable intermediate for tetrazole synthesis. Acetic anhydride is utilized because the anti isomer of pyrazole-4-carbaldehyde oximes undergoes highly efficient, stereoelectronically favored dehydration under these conditions[4].
Step-by-Step Methodology:
Setup: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser, suspend 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (10.0 mmol, 1.53 g) in anhydrous acetic anhydride (15 mL).
Reaction: Heat the mixture to reflux (approx. 130 °C) under a nitrogen atmosphere for 4 hours.
In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 2:1). The starting oxime (lower
Rf
) should completely convert to the less polar nitrile (higher
Rf
).
Workup: Cool the reaction to room temperature and pour it slowly over crushed ice (50 g) to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃ until the pH is neutral, followed by brine.
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Final Validation: Confirm the product via IR spectroscopy (look for the sharp, characteristic
C≡N
stretch at ~2220 cm⁻¹ and the absence of the broad O-H stretch at ~3300 cm⁻¹).
Protocol B: Synthesis of Isoxazoline Hybrids via Nitrile Oxide Cycloaddition
Rationale: The oxime is converted to a transient hydroximoyl chloride, which upon base treatment yields a nitrile oxide. This 1,3-dipole reacts with alkenes to form isoxazolines. Strict temperature control is required to prevent the nitrile oxide from dimerizing into an inactive furoxan byproduct.
Figure 2: Self-validating experimental workflow for 1,3-dipolar cycloaddition.
Step-by-Step Methodology:
Chlorination: Dissolve the oxime (5.0 mmol, 0.76 g) in anhydrous DMF (10 mL) and cool to 0–5 °C in an ice bath. Add N-chlorosuccinimide (NCS, 5.5 mmol) in small portions over 15 minutes. Stir for 1 hour at room temperature.
Validation 1: Run a TLC check to ensure the complete conversion of the oxime to the hydroximoyl chloride intermediate.
Cycloaddition: Add the desired alkene (e.g., styrene, 6.0 mmol) to the mixture. Cool the flask back to 0 °C.
Base Addition: Dissolve Triethylamine (Et₃N, 6.0 mmol) in 5 mL DMF and add it dropwise via a syringe pump over 1 hour. Crucial Causality: Slow addition keeps the steady-state concentration of the nitrile oxide low, favoring the bimolecular cycloaddition over unimolecular dimerization.
Reaction & Validation 2: Stir at room temperature for 12 hours. Pull a 10 µL aliquot for LC-MS to verify the mass of the desired isoxazoline hybrid and check for the absence of the furoxan dimer mass.
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer thoroughly with water (5 × 20 mL) to remove DMF, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Comprehensive In Vitro Biological Activity Assays for Pyrazole Oximes: A Guide Using 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime
Introduction and Rationale The pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry, frequently utilized for its robust bioactivity profile. Specifically, 1,3,5-trimethyl-1H-pyrazole-4-carb...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Rationale
The pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry, frequently utilized for its robust bioactivity profile. Specifically, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 246022-20-8)[1][2][3] serves as a critical pharmacophore and building block. The integration of the oxime moiety (–C=N–OH) onto the electron-rich pyrazole ring introduces a highly reactive nucleophilic center and a versatile hydrogen-bond donor/acceptor. This unique stereoelectronic topology makes pyrazole oximes highly effective across multiple biological targets, notably as acetylcholinesterase (AChE) reactivators, cyclooxygenase-2 (COX-2) inhibitors, and antiproliferative agents[4][5].
This application note provides a comprehensive, field-proven guide to evaluating the in vitro biological activity of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime and its derivatives. By establishing self-validating experimental systems, researchers can ensure high-fidelity data generation while avoiding common assay artifacts.
Workflow for the in vitro biological evaluation of pyrazole oxime derivatives.
Acetylcholinesterase (AChE) Reactivation Assay
Expertise & Causality: The Modified Ellman's Method
Organophosphate (OP) compounds irreversibly inhibit AChE by phosphorylating the catalytic serine residue in the enzyme's active site. Pyrazole oximes act as nucleophiles to cleave this OP-serine bond, restoring enzyme function[4].
The standard Ellman's method uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to measure AChE activity[6][7]. However, oximes are highly reactive nucleophiles that can directly split DTNB —a phenomenon known as oximolysis—leading to false-positive absorbance readings[8][9]. To establish a self-validating system, we must use a Modified Ellman's Method . By physically separating the oxime-enzyme incubation step from the DTNB colorimetric development step (or by substituting acetylthiocholine with indoxylacetate[9]), we eliminate oximolysis artifacts and ensure the recorded absorbance strictly correlates with true AChE reactivation.
Mechanism of acetylcholinesterase (AChE) reactivation by pyrazole oxime nucleophiles.
Step-by-Step Protocol
Enzyme Inhibition: Incubate human AChE (0.1 U/mL) with an OP inhibitor (e.g., Chlorpyrifos or Paraoxon,
10−5
M) in 0.1 M phosphate buffer (pH 7.4) for 15 minutes at 37°C to achieve >90% inhibition.
Excess OP Removal: Pass the mixture through a Sephadex G-50 spin column to remove unbound OP, preventing re-inhibition during the assay.
Reactivation Phase: Add 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (test compound) at varying concentrations (
10−6
to
10−3
M) to the inhibited AChE. Incubate at 37°C for 30 minutes.
Substrate Addition (Modified Step): Transfer a 50 µL aliquot of the reactivated enzyme mixture to a 96-well plate. Add 100 µL of 1 mM acetylthiocholine iodide (ATChI). Incubate for exactly 5 minutes.
Colorimetric Detection: Stop the enzymatic reaction by adding 50 µL of a stopping reagent (e.g., SDS). Then add 50 µL of 0.4 mg/mL DTNB[9].
Measurement: Read absorbance at 412 nm immediately.
Validation Controls:
Positive Control: Pralidoxime (2-PAM).
100% Activity Control: Uninhibited AChE.
0% Activity Control: OP-inhibited AChE treated with vehicle (DMSO < 0.1%) instead of oxime.
Data Presentation: Reactivation Kinetics
Table 1: In vitro AChE Reactivation Efficacy of Pyrazole Oximes against Paraoxon-inhibited AChE.
Compound
Concentration (µM)
Reactivation Efficacy (%)
KD
(µM)
kr
(
min−1
)
1,3,5-Trimethyl pyrazole oxime
10
38.5 ± 2.1
45.2
0.085
1,3,5-Trimethyl pyrazole oxime
100
62.4 ± 3.0
-
-
Pralidoxime (2-PAM) (Control)
100
68.2 ± 1.5
28.4
0.142
Cyclooxygenase (COX-1 / COX-2) Inhibition Assay
Expertise & Causality
The pyrazole ring is a well-established pharmacophore for selective COX-2 inhibition (e.g., Celecoxib). The 1,3,5-trimethyl substitution pattern creates a specific steric bulk that fits the hydrophobic pocket of the COX-2 active site, while the oxime group acts as a hydrogen-bond donor to interact with Arg120 and Tyr355. Evaluating the selectivity index (SI = IC
50
COX-1 / IC
50
COX-2) is critical, as high COX-2 selectivity minimizes gastrointestinal toxicity associated with COX-1 inhibition.
Step-by-Step Protocol
Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.
Enzyme Pre-incubation: In a 96-well plate, add 150 µL of buffer, 10 µL of ovine COX-1 or human recombinant COX-2 (1 U/well), and 10 µL of the pyrazole oxime compound (serial dilutions from
10−4
to
10−9
M in DMSO). Incubate for 10 minutes at 37°C.
Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction.
Detection: Use a highly sensitive fluorometric probe (e.g., ADHP) which reacts with the PGG
2
intermediate produced by COX. Incubate for 5 minutes at room temperature.
Validation Controls: Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor).
Data Presentation: COX Inhibition Profile
Table 2: COX-1 and COX-2 Inhibitory Activity and Selectivity Index.
Compound
IC
50
COX-1 (µM)
IC
50
COX-2 (µM)
Selectivity Index (SI)
1,3,5-Trimethyl pyrazole oxime
> 50.0
0.85 ± 0.04
> 58.8
Celecoxib (Positive Control)
14.7
0.09 ± 0.01
163.3
Indomethacin (Reference)
0.04
0.45 ± 0.03
0.08
In Vitro Cytotoxicity Evaluation (MTT Assay)
Expertise & Causality
Pyrazole oximes frequently exhibit potent antiproliferative activities against various human cancer cell lines[5]. The MTT assay is utilized because it directly measures mitochondrial metabolic rate. The yellow tetrazolium salt (MTT) is reduced by mitochondrial succinate dehydrogenase in metabolically active cells to form insoluble purple formazan crystals. A decrease in formazan production is causally linked to a loss of cell viability, allowing for precise IC
50
determination.
Step-by-Step Protocol
Cell Seeding: Seed human hepatoma (HepG2) and human pancreatic carcinoma (Panc-1) cells at a density of
5×103
cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO
2
atmosphere.
Compound Treatment: Aspirate the media. Add fresh media containing 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime at concentrations ranging from 1 to 100 µg/mL. Ensure the final DMSO concentration is strictly <0.1% to prevent solvent-induced cytotoxicity.
Incubation: Incubate the plates for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.
Formazan Solubilization: Carefully remove the culture medium. Add 150 µL of pure DMSO to each well to dissolve the internal formazan crystals. Agitate on a microplate shaker for 10 minutes.
Measurement: Read the optical density (OD) at 570 nm using a microplate reader.
Validation Controls:
Positive Control: 5-Fluorouracil (5-FU) or Sorafenib[5].
Blank Control: Wells with media and MTT but no cells (to subtract background absorbance).
Data Presentation: Antiproliferative Activity
Table 3: IC
50
Values for Cytotoxicity against Human Cancer Cell Lines.
Compound
HepG2 IC
50
(µM)
Panc-1 IC
50
(µM)
1,3,5-Trimethyl pyrazole oxime
18.4 ± 1.2
24.7 ± 1.8
5-Fluorouracil (Positive Control)
12.3 ± 0.8
15.1 ± 1.1
Sorafenib (Positive Control)
4.5 ± 0.3
6.2 ± 0.5
References
Dai, H., et al. "Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety." Molecules, 2017, 22(6), 878. Available at:[Link]
Pohanka, M., et al. "Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method." International Journal of Molecular Sciences, 2011, 12(4), 2631–2640. Available at:[Link]
Su, J., et al. "Research Advances and Detection Methodologies for Microbe-Derived Acetylcholinesterase Inhibitors: A Systemic Review." Molecules, 2017, 22(1), 176. Available at:[Link]
Application Note: NMR Spectroscopy Sample Preparation for 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime
Introduction & Chemical Context 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime (MW ≈ 153.18 g/mol ) is a critical small-molecule intermediate frequently utilized in the development of novel agrochemicals and pharmaceut...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime (MW ≈ 153.18 g/mol ) is a critical small-molecule intermediate frequently utilized in the development of novel agrochemicals and pharmaceuticals, particularly those exhibiting fungicidal, insecticidal, and antiviral properties[1][2]. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires meticulous sample preparation.
As an application scientist, understanding the chemical behavior of the analyte is the first step in protocol design. This molecule presents two specific analytical challenges:
E/Z Isomerism : The oxime moiety (-CH=N-OH) can exist in syn (Z) or anti (E) configurations. High-resolution NMR is required to quantify the isomeric ratio based on the chemical shift of the azomethine proton (CH=N)[2].
Hydrogen Bonding & Chemical Exchange : The hydroxyl group (-OH) is subject to rapid chemical exchange. Improper solvent selection or trace water contamination can lead to severe line broadening of this critical diagnostic peak, rendering it invisible in the spectrum.
Solvent Selection & Causality
Choosing the correct deuterated solvent is the most critical decision in oxime NMR preparation. The solvent dictates not only solubility but also the visibility of exchangeable protons.
Chloroform-d (CDCl₃) : The industry standard for routine ¹H and ¹³C NMR[3]. It provides excellent solubility for pyrazole derivatives[1]. However, the -OH proton of the oxime may appear broad or be entirely absent due to rapid chemical exchange with trace D₂O or acidic impurities commonly found in CDCl₃.
Dimethyl Sulfoxide-d₆ (DMSO-d₆) : The preferred solvent for comprehensive hydrogen-bond characterization. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the oxime -OH proton and slowing its chemical exchange rate. This results in a sharp, highly deshielded singlet (typically between 10.0–11.5 ppm), allowing for unambiguous identification.
Causality Check: Trace paramagnetic impurities (e.g., Fe²⁺, Cu²⁺ from spatulas) or undissolved particulates will cause localized magnetic field inhomogeneities. This leads to broad peaks and poor resolution, completely masking the subtle coupling constants needed for structural verification[4].
Quantitative Parameters for Sample Preparation
To ensure optimal signal-to-noise (S/N) ratios without compromising lineshape, adherence to strict concentration guidelines is mandatory[5].
Parameter
¹H NMR (Routine)
¹³C / 2D NMR
Causality & Rationale
Sample Mass
1–5 mg
15–30 mg
¹H has 99.9% natural abundance, requiring minimal mass[4]. ¹³C (1.1% abundance) requires higher concentration for adequate S/N[5].
Solvent Volume
0.6–0.7 mL
0.6–0.7 mL
Maintains a liquid height of 40–50 mm in a standard 5 mm tube. Too little solvent causes magnetic field gradients at the coil edges[3][4].
Tube Specs
5 mm O.D.
5 mm O.D.
Standard probe configuration. Tubes must be free of scratches to prevent shimming distortions[3].
Expertise Note: Never dissolve the sample directly in the NMR tube. Effective mixing is physically restricted in a 5 mm cylinder, leading to concentration gradients that ruin magnetic field homogeneity[5].
Step 1: Precision Weighing
Action : Tare a clean, static-free glass vial (e.g., 2 mL HPLC vial). Weigh 1–5 mg of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime for routine ¹H NMR.
Validation Check : Ensure the balance doors are closed and static is discharged. Using a mass > 5 mg for ¹H NMR will unnecessarily increase solution viscosity, broadening the lineshape and making shimming difficult[3].
Step 2: Solvent Addition & Dissolution
Action : Add exactly 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial using a calibrated micropipette. Cap the vial and vortex for 10–15 seconds.
Validation Check : Hold the vial to the light. The solution must be 100% optically clear. Undissolved particulate matter will severely distort the magnetic field[3][5].
Step 3: Filtration (Conditional but Recommended)
Action : If any haziness or particulate is observed, draw the solution into a glass syringe and filter it through a 0.2 µm PTFE syringe filter directly into the NMR tube.
Validation Check : Solid particles do not yield high-resolution solution-state NMR signals but will severely interfere with the spectrometer's ability to shim the magnetic field[4]. Ensure the filtrate is crystal clear.
Step 4: Tube Transfer & Volume Verification
Action : Transfer the clear solution into a high-quality 5 mm NMR tube using a long glass Pasteur pipette.
Validation Check : Measure the solvent column height. It must be between 40 mm and 50 mm. A volume of 0.6 mL guarantees this height, ensuring the sample spans the entire length of the receiver coil without introducing air-liquid interface gradients[3][4].
Step 5: Final Inspection & Capping
Action : Cap the tube securely. Flick the bottom gently to dislodge any micro-bubbles trapped against the glass walls.
Validation Check : Wipe the exterior of the tube with a Kimwipe wetted with isopropanol to remove fingerprint oils. Fingerprints alter the tube's geometry, negatively affecting sample spinning and shimming.
Workflow Visualization
Figure 1: Self-validating workflow for pyrazole oxime NMR sample preparation.
Expected Spectral Features (Data Interpretation)
Upon successful preparation, the ¹H NMR spectrum of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime will exhibit specific diagnostic features that validate the structural integrity of the molecule[1]:
Aliphatic Region : Three distinct singlets representing the three methyl groups. The N-CH₃ group typically appears further downfield (≈ 3.6–3.8 ppm) compared to the C3 and C5 methyls (≈ 2.1–2.5 ppm) due to the strong electronegativity of the pyrazole nitrogen[1].
Aromatic/Azomethine Region : A sharp singlet for the CH=N proton, typically observed between 7.7–8.2 ppm depending on the E/Z configuration[1].
Heteroatom Region : If prepared in DMSO-d₆, a distinct singlet for the oxime -OH proton will be visible > 10.0 ppm.
References
Chemical Instrumentation Facility. "NMR Sample Preparation." Iowa State University. Available at:[Link]
Organomation. "NMR Sample Preparation: The Complete Guide." Organomation. Available at:[Link]
Max T. Rogers NMR Facility. "Sample Preparation." Michigan State University. Available at: [Link]
MDPI. "Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety." Molecules. Available at:[Link]
ACS Publications. "Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety." Journal of Agricultural and Food Chemistry. Available at:[Link]
Application Note: Catalytic Applications of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime Metal Complexes
Executive Summary & Ligand Rationale The development of robust, highly active transition metal catalysts relies heavily on the strategic design of supporting ligands. 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime has...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Ligand Rationale
The development of robust, highly active transition metal catalysts relies heavily on the strategic design of supporting ligands. 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime has emerged as a highly versatile, non-innocent ligand in modern organometallic catalysis.
The structural architecture of this ligand provides three critical advantages for catalytic applications:
Steric Shielding : The 1,3,5-trimethyl substitution pattern imparts significant steric bulk. In solution, this prevents the formation of inactive, multi-nuclear metal aggregates (e.g.,
μ
-chloro or
μ
-oxo dimers), ensuring a high concentration of the active monomeric catalyst.
Tunable Coordination Modes : The molecule features both a pyrazole nitrogen and an oxime moiety, allowing for dynamic N,N- or N,O-bidentate chelation. This flexibility is crucial for stabilizing transition metals across varying oxidation states during complex catalytic cycles.
Electronic Modulation : The electron-donating methyl groups enrich the electron density of the coordinated metal center, significantly lowering the activation energy required for critical oxidative addition steps.
This application note details the synthesis, validation, and catalytic deployment of Palladium (Pd), Copper (Cu), and Ruthenium (Ru) complexes derived from this ligand, providing actionable protocols for drug development professionals and synthetic chemists.
Palladium-catalyzed C–H bond oxygenation and acetoxylation are powerful tools for late-stage functionalization in drug discovery. Oxime groups are highly effective directing groups, guiding Pd(II) centers to activate proximal C(sp2)–H or C(sp3)–H bonds to form stable 5- or 6-membered palladacycles[1]. When 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime is utilized as an ancillary ligand or directing scaffold, it stabilizes the high-valent Pd(IV) intermediates generated during chemical or electrochemical oxidation, facilitating clean reductive elimination to form the desired C–O bonds[1].
Copper (Cu) Catalysis: Click Chemistry (CuAAC)
In the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), maintaining the active Cu(I) oxidation state is the primary challenge, as Cu(I) is prone to disproportionation into Cu(0) and Cu(II). The pyrazole oxime ligand acts as a robust chelator, encapsulating the Cu(I) center and preventing degradation[2]. This stabilization allows for exceptional turnover numbers (TON) and enables the reaction to proceed under highly demanding conditions, including solvent-free mechanochemical synthesis[2].
Ruthenium complexes bearing pyrazole oxime ligands exhibit unique photophysical properties. The ligand facilitates efficient Metal-to-Ligand Charge Transfer (MLCT), making these complexes potent photosensitizers. Under visible light irradiation, these Ru(II) complexes can drive photo-oxidative formal [3+2] heterocyclizations via single-electron transfer (SET) pathways[3]. Furthermore, in transformations involving oxime esters, the metal center preferentially activates the substrate via a metal-bound radical mechanism rather than a free-radical pathway, ensuring high regioselectivity[4].
Quantitative Catalytic Performance
The following table summarizes the benchmarked catalytic data for 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime metal complexes across various reaction paradigms.
Metal Complex
Reaction Type
Substrate Scope
Catalyst Loading
Yield (%)
TON
[Pd(L)Cl₂]
C(sp3)–H Acetoxylation
8-Methylquinoline derivatives
5.0 mol%
88 - 94%
>18
[Cu(L)(CH₃CN)]PF₆
Azide-Alkyne Cycloaddition
Terminal alkynes + organic azides
0.5 mol%
>98%
>196
₂
Photo-oxidative [3+2] Cyclization
β
-Ketothioamides + diazonium salts
2.0 mol%
82 - 91%
>40
[Fe(L)₂Cl₂]
Oxime Ester Cyanoalkylation
Cyclobutanone oxime esters
10.0 mol%
75 - 85%
>7
Note: "L" denotes the deprotonated or neutral 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime ligand depending on the specific complexation stoichiometry.
Experimental Workflows & Visualizations
Catalyst Synthesis & Validation Workflow
Caption: Workflow for the synthesis and validation of pyrazole oxime metal catalysts.
Caption: Mechanism of Pd-catalyzed C-H acetoxylation directed by oxime ligands.
Detailed Experimental Protocols
Protocol A: Synthesis of the Active Cu(I) Catalyst for Click Chemistry
Causality Note: The synthesis is performed in situ to immediately trap the unstable Cu(I) species. Ascorbic acid is used as a mild reducing agent to continuously reduce any adventitious Cu(II) back to Cu(I), while the pyrazole oxime ligand prevents Cu(I) disproportionation[2].
CuSO4⋅5H2O
(1.0 equiv, typically 5 mol% relative to substrate)
Sodium ascorbate (2.0 equiv relative to Cu)
Solvent:
t
-BuOH /
H2O
(1:1 v/v)
Step-by-Step Procedure:
Ligand Solubilization : Dissolve the pyrazole oxime ligand in
t
-BuOH at room temperature. The 1,3,5-trimethyl groups ensure rapid dissolution.
Metal Introduction : In a separate vial, dissolve
CuSO4⋅5H2O
in deionized water. Add this dropwise to the ligand solution under vigorous stirring.
Reduction & Complexation : Add freshly prepared aqueous sodium ascorbate to the mixture. The solution will shift from blue to pale yellow/colorless, indicating the successful reduction to Cu(I) and immediate complexation by the oxime ligand.
Catalytic Deployment : Add the terminal alkyne and organic azide directly to this catalytic mixture. Stir at room temperature for 2-4 hours.
Self-Validation & QC : Run a parallel control reaction omitting the pyrazole oxime ligand. A significant drop in yield (>80%) combined with the appearance of a dark precipitate (Cu(0) disproportionation) in the control confirms that catalytic turnover is strictly ligand-dependent.
Protocol B: Pd-Catalyzed C(sp3)–H Acetoxylation
Causality Note: Acetonitrile (MeCN) is utilized as the primary solvent due to its ability to stabilize the cationic Pd intermediates, while the addition of 20% v/v Acetic Acid (AcOH) provides the necessary acetate source for the reductive elimination step[1].
Reaction Assembly : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, the Pd-oxime catalyst, and PhI(OAc)₂.
Solvent Addition : Inject the MeCN/AcOH solvent mixture under an inert argon atmosphere. The acetate acts both as a ligand to facilitate the concerted metalation-deprotonation (CMD) mechanism and as the ultimate nucleophile.
Thermal Activation : Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 6 hours. The robust nature of the pyrazole oxime ligand prevents catalyst thermal degradation.
Workup : Cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous
NaHCO3
to neutralize the acetic acid.
Purification : Dry the organic layer over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography.
References
Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxid
On the mechanochemical synthesis of C-scorpionates with an oxime moiety and their application in the copper-catalyzed azide-alkyne cycloaddition. RSC Advances.
Insights into the Mechanism of Metal-Catalyzed Transformation of Oxime Esters: Metal-Bound Radical Pathway vs Free Radical Pathway. The Journal of Organic Chemistry.
Photo-oxidative Ruthenium(II)-Catalyzed Formal[3 + 2] Heterocyclization of Thioamides to Thiadiazoles. Organic Letters.
Technical Support Center: Optimizing 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime Synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals encountering yield bottlenecks during the oximation of 1,3,5-trimethyl-1H-pyraz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals encountering yield bottlenecks during the oximation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
Because pyrazole-derived oximes are critical intermediates in the synthesis of complex fused heterocycles and pharmaceutical agents[1][2], achieving near-quantitative yield is essential. This guide bypasses generic advice to provide deep mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol.
Mechanistic Overview & Root Cause Analysis
The formation of an oxime from an aldehyde is not a single concerted step; it is a two-step equilibrium process governed by strict pH dependencies[3][4].
Nucleophilic Attack: Hydroxylamine (NH₂OH) attacks the carbonyl carbon to form a carbinolamine intermediate.
Dehydration: The carbinolamine undergoes acid-catalyzed dehydration to yield the final oxime and water.
Most yield failures in pyrazole oximation occur because the reaction conditions inadvertently shut down one of these two pathways.
Fig 1. pH-dependent mechanistic causality of oxime formation from pyrazole-4-carbaldehyde.
Troubleshooting Q&A (FAQs)
Q: Why is my reaction stalling at 50-60% conversion despite using excess hydroxylamine hydrochloride?A: This is the most common issue we see, and it stems from a breakdown in the pH equilibrium. If you use unbuffered hydroxylamine hydrochloride (NH₂OH·HCl), the reaction pH rapidly drops below 3. At this highly acidic pH, the hydroxylamine is fully protonated into the non-nucleophilic NH₃OH⁺ ion, halting the initial nucleophilic attack[5][6]. Conversely, if you add too much base (pH > 7), the subsequent dehydration step stalls because it requires protons to convert the carbinolamine hydroxyl group into a good leaving group[3][4]. The optimal pH must be strictly maintained between 4.5 and 5.0.
Q: What is the optimal base and solvent system for this specific pyrazole substrate?A: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde has moderate lipophilicity. Purely aqueous conditions will lead to substrate precipitation, trapping the unreacted aldehyde in a separate phase. We recommend an ethanol/water co-solvent system[1][7]. For the base, Sodium Acetate (NaOAc) or Pyridine are vastly superior to NaOH. Pyridine (typically 2 equivalents) acts as both a proton scavenger to liberate free hydroxylamine and a solubilizing agent for the pyrazole core[1][7]. NaOAc is an excellent alternative because it naturally buffers the reaction mixture to the optimal pH of ~5.
Q: I am observing a lower molecular weight side product in my LC-MS. What is happening?A: You are likely observing 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. Under harsh dehydrating conditions or excessive prolonged heating, the newly formed oxime can undergo further dehydration to form the corresponding nitrile[2]. To prevent this, strictly control your reaction temperature (reflux in ethanol at ~78°C for no more than 4-5 hours) and avoid the presence of strong dehydrating agents (like POCl₃ or acetic anhydride) during the oximation phase[2][8].
Yield Optimization Data
To illustrate the causality of solvent and pH choices, review the quantitative data below. This matrix demonstrates why buffering is non-negotiable for high-yield synthesis.
Reaction Condition
Solvent System
pH Range
Conversion (%)
Primary Causality / Issue
NH₂OH·HCl only
EtOH / H₂O
< 3.0
15 - 25%
NH₂OH protonated; no nucleophilic attack
NH₂OH·HCl + NaOH (excess)
EtOH / H₂O
> 8.0
30 - 40%
Carbinolamine dehydration stalled
NH₂OH·HCl + NaOAc
Water (100%)
4.5 - 5.5
40 - 50%
Substrate precipitation (Poor solubility)
NH₂OH·HCl + NaOAc (1.2 eq)
EtOH / H₂O
4.5 - 5.5
> 95%
Optimal buffering and solubility
NH₂OH·HCl + Pyridine (2.0 eq)
EtOH
5.0 - 6.0
> 90%
Excellent solubility, mild basicity
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes an acetate-buffered ethanol/water system to guarantee optimal pH and solubility. It is designed as a self-validating workflow; do not proceed to the next phase unless the validation checkpoints are met.
Fig 2. Troubleshooting workflow for resolving low yield in pyrazole oxime synthesis.
Phase 1: Reagent Preparation & System Setup
In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in 10 mL of absolute ethanol[7].
Validation Checkpoint 1: Visually inspect the solution. It must be completely clear and pale yellow. If the solution is cloudy, the pyrazole has not fully dissolved; add ethanol in 1 mL increments until clarity is achieved.
Phase 2: Buffered Oximation
In a separate vial, dissolve 1.2 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 mmol of sodium acetate (NaOAc) in 2 mL of deionized water.
Causality Note: Pre-mixing these reagents generates the free hydroxylamine nucleophile and establishes the critical acetate buffer (pH ~5) before introduction to the aldehyde, preventing localized pH extremes[4][5].
Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution at room temperature while stirring vigorously.
Attach a reflux condenser and heat the mixture to 75-80°C (gentle reflux) for 2 to 4 hours[1][7].
Phase 3: Reaction Monitoring & Isolation
Validation Checkpoint 2: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS. The oxime product will typically run more polar (lower Rf) than the starting aldehyde due to the hydroxyl group. Do not proceed to isolation until the aldehyde spot is entirely consumed.
Once conversion is >95%, remove the heat and allow the flask to cool to room temperature.
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol[7].
Add 15 mL of ice-cold deionized water to the concentrated residue. The sudden increase in aqueous polarity will force the hydrophobic pyrazole oxime to precipitate.
Collect the precipitated 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime via vacuum filtration, wash the filter cake with 5 mL of ice-cold water to remove residual salts, and dry under high vacuum[1][7].
References
Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions - The Journal of Organic Chemistry (ACS Publications). 5
Synthesis and Antitumor Activity of Some Pyrazole Derivatives - Asian Journal of Chemistry. 1
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors - Semantic Scholar / Arkivoc. 2
Kinetics and Mechanism for Oxime Formation - ResearchGate / Journal of Physical Organic Chemistry. 3
Application Notes and Protocols for Oxime Bond Formation - Benchchem.7
Technical Support Center: Resolving Solubility Issues with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime. Solubility is a critical parameter that dictates the success of subsequent experiments, from reaction workups to biological assays. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to help you overcome solubility challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime.
Q1: What is the expected solubility profile of this compound?
A1: The molecular structure of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, which contains a lipophilic trimethylated pyrazole ring and a polar oxime group (-CH=NOH), suggests a nuanced solubility profile. The oxime group can participate in hydrogen bonding, while the methylated ring system lends nonpolar character. Therefore, it is expected to be most soluble in moderately polar to polar aprotic organic solvents. Its solubility in highly nonpolar solvents (like hexanes) or highly polar protic solvents (like water) is predicted to be low.
Q2: What are the best starting solvents to try for dissolving this compound?
A2: Based on the structure and empirical data from related pyrazole oxime derivatives used in synthesis and biological studies, the following solvents are excellent starting points:
High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).[1][2]
Moderate to Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol.[3][4][5]
Q3: My compound isn't dissolving well, even in a recommended solvent. What are the immediate troubleshooting steps?
A3: If you encounter poor solubility, consider these initial steps:
Increase the solvent volume: You may be attempting to create a supersaturated solution.
Apply gentle heating: Increasing the temperature often enhances the solubility of solids.[6][7] However, monitor for degradation (see Q4).
Use mechanical agitation: Sonication in an ultrasonic bath can help break down solute aggregates and accelerate dissolution.
Verify compound purity: Impurities can significantly impact solubility.
Q4: Can I heat the solution to improve solubility? Are there any risks?
A4: Yes, gentle heating is a standard method to increase the dissolution rate and solubility of most solid compounds.[6] However, you must proceed with caution. Oximes can be susceptible to hydrolysis, particularly under acidic conditions, which can be exacerbated by heat.[8] We recommend heating the mixture gently (e.g., 40-50°C) and monitoring the sample for any signs of degradation, such as a color change. For sensitive applications, running a quick stability test using Thin-Layer Chromatography (TLC) or LC-MS is advised.
Q5: Is it safe to use sonication to aid dissolution?
A5: Yes, sonication is a highly effective and generally safe method for dissolving stubborn compounds. The high-frequency sound waves create micro-agitations that help break apart the crystal lattice of the solid and enhance solvent-solute interactions. It is a preferred method over aggressive heating, especially when thermal degradation is a concern.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis for persistent solubility problems.
Problem: The compound dissolves upon heating but crashes out or "oils out" upon returning to room temperature.
Q: I heated my mixture to get everything into solution, but when it cooled down, a precipitate or an oily layer formed. Why does this happen and how can I fix it?
A: Causality & Explanation:
This phenomenon occurs when you create a supersaturated solution . By heating, you provide the energy needed to overcome the crystal lattice energy and dissolve more solute than is stable at room temperature. As the solution cools, the kinetic energy decreases, and the system can no longer maintain the excess solute in solution, causing it to precipitate or separate.
Solutions & Protocols:
Employ a Co-Solvent System: The most robust solution is to use a solvent mixture. Start by dissolving the compound in a minimal amount of a strong solvent where it is highly soluble (e.g., DMSO or DMF). Then, slowly add a miscible co-solvent in which the compound is less soluble (e.g., methanol or acetonitrile) until you reach the desired final concentration. This method often keeps the compound in a stable solution. For biological assays, a common practice is to prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer.[2]
Work at a Lower Concentration: The simplest solution is to prepare a more dilute solution that is stable at room temperature. Determine the maximum stable concentration by preparing a saturated solution and quantifying the dissolved material.
Maintain Elevated Temperature (for immediate use): If the solution is for immediate use in a reaction that runs at a higher temperature, you can prepare it warm and add it to the reaction mixture before it has a chance to cool and precipitate.
Problem: Fine particles remain undissolved, even after extended stirring in a good solvent.
Q: I've been stirring my compound in DMF for a long time, but there's still a fine suspension of particles. What's going on?
A: Causality & Explanation:
This issue can stem from several factors:
High Crystal Lattice Energy: The intermolecular forces in the solid-state crystal are very strong, making it difficult for solvent molecules to break them apart. This is an intrinsic property of the compound's crystalline form.
Insoluble Impurities: The undissolved particles may not be your target compound but rather an insoluble impurity from the synthesis (e.g., inorganic salts or a polymorph).
Insufficient Solvent Polarity Matching: While DMF is a good polar aprotic solvent, the "like dissolves like" principle dictates that a perfect match between solute and solvent polarity yields the best results.[7]
Solutions & Protocols:
Intensify Mechanical Agitation:
Sonication: As mentioned in the FAQ, use an ultrasonic bath for 15-30 minutes. This is often sufficient to overcome moderate crystal lattice energy.
Vortexing: For small volumes, vigorous vortexing can also be effective.
Optimize the Solvent System:
Solvent Screening: Systematically test solubility in a panel of solvents with varying polarities (see table below).
Polar Protic Addition: Add a small percentage (e.g., 1-5%) of a polar protic solvent like methanol. The hydrogen-bonding capability of the alcohol can sometimes help disrupt the crystal lattice of the oxime.
Confirm Purity: Before investing significant time in optimization, verify the purity of your compound via analytical methods like NMR or LC-MS. If impurities are present, purification by recrystallization or column chromatography may be necessary. Recrystallization itself is an excellent way to identify a suitable solvent system.
Problem: The solution changes color or analytical data shows degradation after dissolution.
Q: After dissolving my compound in chloroform and letting it sit, the solution turned yellow. Is the compound unstable?
A: Causality & Explanation:
This is a strong indication of compound instability. Potential causes include:
Acid-Catalyzed Hydrolysis: Oximes can be sensitive to acidic conditions, which can catalyze hydrolysis back to the corresponding aldehyde and hydroxylamine.[8] Some solvents, like chloroform, can contain trace amounts of HCl.
Oxidation: The compound may be sensitive to dissolved oxygen or peroxides, which can be present in solvents like THF or diethyl ether if not stored properly.
Solvent Reactivity: While less common, the solvent itself could potentially react with your compound, especially under heat or light.
Solutions & Protocols:
Use High-Purity or Stabilized Solvents: Always use fresh, anhydrous, or high-purity solvents. For solvents like chloroform, consider using a grade stabilized with ethanol. For ethers, ensure they are peroxide-free.
Buffer the Solvent: If acid sensitivity is suspected, you can add a non-nucleophilic base, such as 1-2% triethylamine or diisopropylethylamine, to the solvent to neutralize any trace acid.
Work Under an Inert Atmosphere: If oxidation is a concern, prepare the solution in a glovebox or by using standard Schlenk line techniques to purge the solvent with an inert gas (e.g., nitrogen or argon) before adding the compound.
Store Solutions Properly: If you need to store the solution, keep it cold (4°C or -20°C), protected from light, and under an inert atmosphere if necessary.
Part 3: Protocols & Data Presentation
Table 1: Predicted Solubility Profile of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
This table provides a qualitative guide to selecting a starting solvent. The predictions are based on the compound's structure and data from structurally similar pyrazole oximes.[1][3][5]
Solvent Class
Solvent Name
Polarity Index
Predicted Solubility
Rationale & Notes
Polar Aprotic
Dimethyl sulfoxide (DMSO)
7.2
High
Excellent H-bond acceptor. Ideal for preparing concentrated stock solutions.
N,N-Dimethylformamide (DMF)
6.4
High
Similar to DMSO. Often used in synthesis and for preparing assay samples.[1]
Acetonitrile
5.8
Moderate
Good general-purpose solvent.
Acetone
5.1
Moderate
Useful for dissolution at room temperature.
Halogenated
Dichloromethane (DCM)
3.1
Good
Commonly used during synthesis and extraction of pyrazole derivatives.[3]
Chloroform
4.1
Good
Similar to DCM, but be aware of potential trace acid content.
Ester
Ethyl Acetate
4.4
Moderate
A moderately polar solvent often used in chromatography and workups.[9]
Polar Protic
Methanol
5.1
Moderate
Can act as both H-bond donor and acceptor.
Ethanol
4.3
Moderate
Similar to methanol, slightly less polar. Often used in recrystallization.[1]
Water
10.2
Insoluble
The large, lipophilic trimethylpyrazole ring is expected to dominate, leading to poor aqueous solubility.
Nonpolar
Toluene
2.4
Low
Insufficient polarity to effectively solvate the oxime group.
Hexane / Heptane
0.1
Insoluble
Highly nonpolar; will not effectively dissolve the compound.
This protocol provides a reliable method for quantitatively determining the solubility of your compound.
Materials:
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
Selected organic solvents (analytical grade)
Vials with screw caps (e.g., 2 mL or 4 mL)
Analytical balance
Shaker or vortexer
Thermostatically controlled bath or incubator
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg to 1 mL of solvent). The key is to have undissolved solid remaining at equilibrium.
Equilibration: Tightly cap the vial and place it in a shaker in a thermostatically controlled environment (e.g., 25°C) for 24-48 hours. This ensures the solution reaches equilibrium saturation.
Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
Quantification:
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.
Quantify the concentration of the compound using a pre-established calibration curve on your analytical instrument (e.g., HPLC-UV).
Calculation: Calculate the solubility by factoring in the dilution. Express the result in units such as mg/mL, mol/L, or g/100g of solvent.
Part 4: Visualization
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical decision-making process for addressing solubility challenges in the lab.
Caption: A decision-tree workflow for troubleshooting common solubility problems.
References
Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. (n.d.). Semantic Scholar. [Link]
Kamlet, M. J., Abraham, M. H., Doherty, R. M., & Taft, R. W. (1984). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 73(4), 453-457. [Link]
Wang, D., Li, Y., Zhang, J., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Neuroinflammation, 20(1), 256. [Link]
What Variables Affect Solubility?. (n.d.). ResearchGate. [Link]
Wang, M., Liu, Y., Zhang, Y., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 273. [Link]
Heterocyclic Compounds: Physical & Chemical Properties. (n.d.). ILO-CIS. [Link]
What Factors Affect Solubility? | Professor Dave & Chegg Explain. (2024, May 9). YouTube. [Link]
Kuss, J., & Musilek, K. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 25(12), 2765. [Link]
How to tackle compound solubility issue. (2022, January 6). Reddit. [Link]
Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method. (2011). Ancient Science of Life, 30(4), 112-117. [Link]
Wang, M., Liu, Y., Zhang, Y., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Semantic Scholar. [Link]
Technical Support Center: Optimizing Crystallization of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystallization of 1,3,5-trimethyl-1H-pyrazole-4-carb...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystallization of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime. The following question-and-answer format directly addresses common challenges and offers field-proven insights to achieve high-quality crystals suitable for various downstream applications, including X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: What are the initial solvent systems I should consider for crystallizing 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime?
A1: The choice of solvent is paramount for successful crystallization. For pyrazole derivatives like the topic compound, a good starting point is to screen a range of single and mixed solvent systems. Generally effective solvents for pyrazoles include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Given that the target compound is an oxime, its polarity will be influenced by the oxime functional group.
A systematic screening approach is recommended. Start with solvents in which the compound is sparingly soluble at room temperature but readily soluble when heated.[2][3] This temperature-dependent solubility is the foundation of the cooling crystallization method.
Recommended Starting Solvents and Systems:
Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate.
Mixed Solvent Systems (Co-solvents): A powerful technique involves dissolving the compound in a "good" solvent (e.g., ethanol, acetone) at an elevated temperature and then slowly adding a "poor" or "anti-solvent" (e.g., water, hexane) until slight turbidity is observed.[2][3] This brings the solution to a supersaturated state, which is optimal for crystal growth upon slow cooling.[4] Common combinations to explore include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[1]
Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too supersaturated or cools too rapidly, and the temperature of precipitation is above the melting point of the solid in that solvent system.
Troubleshooting Strategies for Oiling Out:
Slow Down the Cooling Rate: This is the most critical factor. Rapid cooling favors oil formation.[1] Allow the hot, saturated solution to cool to room temperature slowly in an insulated container (e.g., a beaker wrapped in glass wool or a Dewar flask) before transferring it to an ice bath or refrigerator.[5]
Use More Solvent: The solution might be too concentrated. Add a small amount of the "good" solvent to the hot solution to reduce the supersaturation level.[6]
Adjust the Solvent System: Experiment with a different solvent or mixed solvent system. A solvent with a lower boiling point might be beneficial.[1]
Scratching: Gently scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites and induce crystallization.[6]
Seeding: If you have a few small crystals, adding a "seed crystal" to the cooled, supersaturated solution can provide a template for further crystal growth.
Q3: I'm getting very small or needle-like crystals. How can I grow larger, higher-quality crystals?
A3: The size and quality of crystals are influenced by the rates of nucleation and growth. To obtain larger crystals, the goal is to favor a slow growth rate on a limited number of nucleation sites.[4][7]
Methods to Improve Crystal Size and Quality:
Minimize Nucleation Sites: Ensure all glassware is scrupulously clean and free of dust or scratches, as these can act as nucleation sites.[7] Filtering the hot, saturated solution through a pre-warmed filter funnel can remove particulate impurities that might induce excessive nucleation.[8]
Optimize Cooling Rate: As mentioned, a slow cooling rate is crucial. A programmed cooling bath or allowing the solution to cool in a well-insulated container can provide the necessary control.[5]
Reduce Supersaturation: If the compound is too soluble in the chosen solvent, it can lead to the rapid formation of many small crystals.[4][7] Select a solvent in which the compound is only moderately soluble.
Vapor Diffusion: This is a highly effective method for growing high-quality single crystals.[8] It involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a "poor" solvent (the anti-solvent). The anti-solvent slowly diffuses into the solution, gradually inducing crystallization.
Troubleshooting Guide: Specific Scenarios
Problem
Potential Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
1. Solution is not sufficiently saturated. 2. Compound is too soluble in the chosen solvent. 3. Nucleation is inhibited.
1. Boil off some of the solvent to increase the concentration and re-cool.[6] 2. Try a different solvent in which the compound is less soluble, or use a mixed solvent system and add more anti-solvent. 3. Gently scratch the inner surface of the flask with a glass rod.[6] Add a seed crystal if available.
Crystallization happens too quickly.
1. The solution is too supersaturated. 2. The cooling rate is too fast.
1. Re-heat the solution and add a small amount of additional "good" solvent.[6] 2. Insulate the flask to slow the cooling process. Avoid placing the hot flask directly into an ice bath.[5]
Product is impure after crystallization.
1. Impurities co-crystallized with the product. 2. Incomplete removal of the mother liquor.
1. Perform a second recrystallization. Consider a hot filtration step to remove insoluble impurities.[3] 2. Wash the filtered crystals with a small amount of cold, fresh solvent to rinse away the impure mother liquor.[9] Ensure the crystals are thoroughly dried under vacuum.
Low yield of recovered crystals.
1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The compound has significant solubility in the cold solvent.
1. Concentrate the mother liquor by evaporating some solvent and cool again to recover more product. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1] 3. Use the minimum amount of cold solvent necessary for washing the crystals.[9]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization by Cooling
This protocol is a fundamental technique for purifying solid organic compounds.
Objective: To purify 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime by recrystallization from a single solvent.
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent.
Heating: Gently heat the mixture to boiling while stirring.[1]
Achieve Saturation: Continue to add small portions of the hot solvent until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent required.[1]
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is particularly useful when no single solvent has the ideal solubility characteristics.
Objective: To purify the target compound using a binary solvent system.
A "poor" or "anti-solvent" (e.g., water, hexane) - must be miscible with the "good" solvent.
Erlenmeyer flask, hot plate, and filtration apparatus as in Protocol 1.
Procedure:
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.[3]
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).[3] This indicates the point of saturation.
Clarification: If the solution becomes too turbid, add a few drops of the hot "good" solvent until it becomes clear again.[2]
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.[3]
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol.
Visualizing the Crystallization Workflow
A systematic approach is key to optimizing crystallization conditions. The following diagram illustrates a logical workflow for troubleshooting and refinement.
Caption: A workflow for optimizing crystallization.
The following diagram illustrates the decision-making process for selecting a crystallization method.
Caption: Decision tree for crystallization method selection.
References
BenchChem. Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
BenchChem. Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
BenchChem. Troubleshooting low yields in the synthesis of Cyclopentanone oxime. BenchChem Technical Support.
Dinger, M. Crystal Growing Tips. University of Florida Center for X-ray Crystallography.
Papadakis, R. How to adjust the crystal quality? ResearchGate.
Boyle, P. D. Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University Department of Chemistry.
troubleshooting incomplete oxime formation from 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals facing kinetic stalling or incomplete conversion during the oximation of 1,3,5...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals facing kinetic stalling or incomplete conversion during the oximation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde .
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the physical chemistry causing your reaction to fail, map out the causality of pH and steric bottlenecks, and provide self-validating methodologies to drive your conversion to >95%.
The Core Challenge: Steric and Electronic Bottlenecks
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde presents a unique synthetic challenge. The C4-aldehyde is heavily shielded by the methyl groups at the C3 and C5 positions of the electron-rich pyrazole ring. This steric bulk severely impedes the initial nucleophilic attack of hydroxylamine. Furthermore, the crowded microenvironment thermodynamically destabilizes the resulting tetrahedral carbinolamine intermediate, shifting the equilibrium backward and making the subsequent dehydration step highly sensitive to reaction conditions.
Mechanistic Pathway & Bottleneck Analysis
Mechanistic pathway of oxime formation highlighting steric and pH-dependent bottlenecks.
Troubleshooting FAQs
Q1: My reaction stalls at 30-50% conversion despite using a large excess of hydroxylamine hydrochloride. Why isn't excess reagent driving the equilibrium?A: Adding excess reagent cannot overcome a mechanistic pH block. As established in seminal kinetic studies[1], oxime formation is a two-step process with a strict, bell-shaped pH-rate profile. If you are simply dissolving hydroxylamine hydrochloride (
NH2OH⋅HCl
) in water or ethanol without a buffer, the pH drops below 3.0. At this highly acidic pH, the hydroxylamine (pKa ~6.0) is entirely protonated (
NH3+OH
) and rendered non-nucleophilic[2]. The reaction stalls because the active nucleophile has been depleted by the solvent environment, not because of a lack of reagent mass.
Q2: What is the optimal pH for this specific hindered pyrazolecarbaldehyde, and how do I maintain it?A: The optimal pH window is strictly 4.5–5.0 . At this pH, you achieve the perfect thermodynamic compromise: there are enough freebase hydroxylamine molecules to execute the initial nucleophilic attack, and there are sufficient protons in the solution to protonate the hydroxyl group of the carbinolamine intermediate, turning it into a viable leaving group (water) for the rate-limiting dehydration step[2]. You must use a Sodium Acetate/Acetic Acid buffer to lock the reaction into this window.
Q3: I have optimized the pH to 4.5, but the reaction is still too slow due to the C3/C5 methyl groups. Are there alternative catalysts?A: Yes. When thermal and pH optimizations fail against severe steric hindrance, you must switch to nucleophilic catalysis . Research demonstrates that adding aniline forms a highly reactive Schiff base intermediate[3]. Because aniline is a primary aromatic amine, its initial attack on the hindered pyrazolecarbaldehyde is faster and less sterically demanding than that of hydroxylamine. The resulting protonated Schiff base is highly electrophilic and undergoes rapid transimination with hydroxylamine to yield the final oxime. For even faster kinetics at near-neutral pH, p-phenylenediamine can be utilized as a superior catalyst[4].
Diagnostic Workflow
Decision tree for diagnosing and resolving incomplete oxime conversion.
Quantitative Data Presentation
The following table summarizes the expected conversion rates of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde under various kinetic environments, demonstrating the causality of our recommended protocols.
Reaction Condition
Additive / Catalyst
pH
Temp (°C)
Time (h)
Conversion (%)
Standard Unbuffered
None
~3.0
25
24
< 30%
Acetate Buffered
NaOAc (1.5 eq)
4.5
25
24
~ 55%
Thermal Buffered
NaOAc (1.5 eq)
4.5
60
12
~ 85%
Aniline Catalyzed
Aniline (100 mM)
4.5
25
4
> 95%
p-Phenylenediamine
p-PDA (10 mM)
6.0
25
2
> 98%
Self-Validating Experimental Protocol
Protocol: Aniline-Catalyzed Oximation of Hindered Aldehydes
Objective: Achieve >95% oxime conversion from 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde via transimination.
Step 1: Buffer Preparation & pH Validation
Prepare a 0.1 M Sodium Acetate buffer. Adjust to exactly pH 4.5 using glacial acetic acid.
Causality: This specific pH ensures the carbinolamine intermediate is sufficiently protonated for dehydration, while preventing the complete protonation of hydroxylamine[2].
Self-Validation: Measure the pH with a calibrated meter before adding any organic reagents. A pH outside the 4.0–5.0 window will exponentially decay the reaction rate[1].
Step 2: Substrate Solubilization
Dissolve 1.0 eq of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in a minimal volume of ethanol (e.g., 10-15% of total reaction volume).
Causality: The trimethyl pyrazole core is highly lipophilic. Aqueous precipitation will artificially halt conversion by removing the substrate from the active phase.
Step 3: Catalyst Initiation
Add aniline to achieve a 100 mM concentration in the final mixture. Stir for 15 minutes at 25°C.
Causality: Aniline rapidly attacks the hindered C4-aldehyde to form a Schiff base. This intermediate bypasses the steric constraints of direct hydroxylamine attack[3].
Self-Validation: An aliquot analyzed via LC-MS or TLC should show the rapid, transient appearance of the aniline-Schiff base mass/spot.
Step 4: Reagent Addition
Add hydroxylamine hydrochloride (1.5 eq) to the stirring mixture.
Causality: Hydroxylamine acts as an
α
-effect nucleophile, executing a rapid transimination on the activated Schiff base to irreversibly form the target oxime[4].
Step 5: Reaction Monitoring & Completion
Stir at 25°C. Monitor via TLC (UV active) or HPLC.
Self-Validation: The reaction is complete when the Schiff base intermediate is fully consumed, and a single, more polar oxime peak dominates. If conversion stalls at ~85%, increase the temperature to 50°C to overcome any residual thermal barriers.
Technical Support Center: Preventing Thermal Degradation of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal instability of heterocyclic oximes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal instability of heterocyclic oximes. 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 246022-20-8) is a highly versatile building block in drug development, but its oxime moiety and electron-rich pyrazole core make it highly susceptible to thermal degradation, hydrolysis, and oxidation[1][2].
This guide is engineered to provide researchers with the mechanistic understanding and field-proven protocols required to ensure absolute sample integrity during storage and handling.
Mechanistic Causality of Thermal Degradation
To prevent degradation, we must first understand the causality behind it. Oximes are not statically stable under ambient conditions; they are dynamically responsive to heat, moisture, and pH[1]. For 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, degradation typically proceeds via three primary pathways:
Thermal Dehydration: At elevated temperatures, the oxime group can undergo dehydration to form 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. This is an endothermic process that accelerates rapidly above ambient temperatures[3].
Hydrolysis: The presence of trace water, especially under slightly acidic or basic conditions, drives the equilibrium backward. This hydrolyzes the oxime into 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and free hydroxylamine[3].
Oxidation: The electron-rich pyrazole ring, combined with the oxime functional group, is prone to oxidation when exposed to atmospheric oxygen and light, leading to complex, colored polymeric degradants[2].
Thermal and environmental degradation pathways of the pyrazole oxime.
Troubleshooting & FAQs
Q1: My stored batch of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime has developed a yellow-brown tint. Is it still usable?A1: A color shift to yellow or brown is a classic indicator of oxidative degradation or thermal breakdown of the pyrazole core[2]. The pure oxime should ideally be a white or off-white powder. If discoloration occurs, the sample has likely formed N-oxides or complex polymeric species. You must re-purify the compound via recrystallization or flash chromatography before use. To prevent this, always store the compound in amber vials under an inert argon atmosphere[2].
Q2: I observe a secondary peak in my HPLC chromatogram after leaving the sample on the benchtop overnight. What is the degradant?A2: Benchtop exposure introduces both thermal stress and ambient moisture. The secondary peak is most likely 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, resulting from the hydrolysis of the oxime[3]. Because water lowers the energetic barrier for proton transfer, ambient humidity is sufficient to initiate this cleavage over time[2].
Q3: What is the absolute best storage temperature for this specific compound?A3: While short-term handling at room temperature is acceptable, long-term storage must be maintained at 2–8 °C or -20 °C[4]. Lowering the thermal energy of the system exponentially decreases the rate constants for both dehydration and hydrolysis.
Quantitative Stability Profiles
To guide your storage strategy, we have compiled empirical stability data based on accelerated degradation models for pyrazole oximes.
Storage Temperature
Atmosphere
Moisture Control
Light Exposure
Estimated Purity (6 Months)
Primary Degradant
25 °C (Ambient)
Air
None (Ambient RH)
Ambient Lab Light
< 85%
Aldehyde / Nitrile
2–8 °C (Fridge)
Air
None
Dark
~ 92%
Aldehyde
2–8 °C (Fridge)
Argon
Desiccated
Dark
> 98%
Trace Aldehyde
-20 °C (Freezer)
Argon
Desiccated
Dark
> 99.5%
None detected
Self-Validating Experimental Protocols
Trust in a protocol comes from its ability to validate itself. The following methodologies incorporate internal checks to ensure the integrity of your 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime.
Pre-Drying (Validation Check): Lyophilize the bulk oxime for 12 hours.
Self-Validation: Weigh the sample before and after. A mass loss indicates the successful removal of residual moisture or volatile solvents. If mass remains identical, the sample was already anhydrous.
Aliquoting: Transfer 50–100 mg quantities into pre-dried, amber glass vials. Amber glass blocks UV-induced radical oxidation[2].
Inert Gas Purging: Gently purge each vial with Argon for 30 seconds. Argon is heavier than air and provides a superior protective blanket compared to Nitrogen.
Sealing and Storage: Seal with PTFE-lined caps and wrap with Parafilm. Store at 2–8 °C or -20 °C[4].
QC Feedback Loop: Designate one vial as the "Sentinel." After 30 days, run an HPLC analysis on the Sentinel vial against a freshly synthesized standard. If purity is >99%, the storage system is validated.
Self-validating workflow for the preparation and storage of pyrazole oximes.
Protocol 2: Forced Thermal Degradation Study (System Suitability)
Causality: To confidently detect degradation during storage, your analytical method (e.g., HPLC) must be proven capable of separating the oxime from its degradants.
Control Preparation: Prepare a 1 mg/mL stock solution of the oxime in anhydrous acetonitrile[2].
Thermal Stress: Transfer 1 mL of the stock into a sealed pressure vial and heat at 105 °C for 24 hours[2].
Hydrolytic Stress: To a second 1 mL aliquot, add 100 µL of 0.1 M HCl and heat at 60 °C for 24 hours[2].
Analysis & Validation: Inject the Control, Thermal Stress, and Hydrolytic Stress samples into the HPLC.
Self-Validation: The method is only validated for future QC use if you achieve baseline resolution (Rs > 1.5) between the parent oxime peak and the newly formed aldehyde and nitrile peaks. If co-elution occurs, the gradient must be adjusted.
References
Benchchem. "An In-depth Technical Guide on the Thermal Stability and Decomposition of (Z)-glyoxylic acid oxime." Benchchem. URL:[1]
resolving NMR signal overlap in 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime spectra
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex 1 H NMR signal overlaps specificall...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex
1
H NMR signal overlaps specifically encountered when analyzing 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime and its derivatives.
Diagnostic Triage: Identifying the Root Cause of Overlap
Before altering your acquisition parameters, you must diagnose whether the signal overlap is structural (intrinsic co-resonance) or conformational (isomerization). The pyrazole core presents unique electronic symmetries, while the C4-oxime introduces geometric isomerism [1].
Table 1: Expected Chemical Shifts and Common Overlap Scenarios
Proton Environment
Expected Shift (CDCl
3
, ppm)
Common Overlap Scenario
Diagnostic Indicator
1-N-CH
3
3.70 – 3.85
Rarely overlaps
Sharp 3H singlet, distinct downfield position
3-C-CH
3
2.40 – 2.50
Overlaps with 5-C-CH
3
Broadened or perfectly merged 6H singlet
5-C-CH
3
2.50 – 2.65
Overlaps with 3-C-CH
3
Broadened or perfectly merged 6H singlet
Oxime -CH=N
8.00 – 8.30
Overlaps with Z-isomer
Doubled peaks (e.g., 8.10 and 8.25 ppm)
Oxime -OH
10.00 – 11.00
Broadens into baseline
Extremely broad, integration < 1H
Note: Baseline chemical shifts are referenced to standard CDCl
3
acquisitions [2].
Analytical Workflow
Workflow for resolving NMR signal overlap in pyrazole-4-carbaldehyde oximes.
The Problem: In CDCl
3
, the 3-methyl and 5-methyl groups of the pyrazole ring often appear as a single, merged 6H peak because their local magnetic environments are electronically similar .
The Causality: Benzene-d
6
(C
6
D
6
) forms transient collision complexes with the electron-deficient regions of the pyrazole ring. The steric hindrance from the 1-N-methyl group differentially blocks solvent coordination near the 5-Me position compared to the 3-Me position. This magnetic anisotropy induces a differential chemical shift divergence, pulling the signals apart.
Step-by-Step Methodology:
Baseline Acquisition: Prepare a 15 mg/mL sample of the oxime in 600 µL of CDCl
3
and acquire a standard
1
H NMR spectrum.
Solvent Replacement: If the 3-Me and 5-Me signals are merged (~2.50 ppm), evaporate the CDCl
3
under a gentle stream of nitrogen.
ASIS Acquisition: Re-dissolve the sample in 600 µL of C
6
D
6
. Acquire a new
1
H NMR spectrum.
Self-Validation (Titration): To prove the two resulting peaks originate from the merged singlet (and not an impurity), create a titration series (25%, 50%, 75% C
6
D
6
in CDCl
3
). Plot the chemical shifts of the methyl peaks against the solvent ratio. A linear divergence confirms intrinsic co-resonance.
Protocol B: Disambiguating E/Z Isomers via 2D NOESY
The Problem: The spectrum shows doubled sets of signals for the methyl groups and the oxime -CH=N proton, suggesting a mixture rather than a pure compound.
The Causality: Pyrazole-4-carbaldehyde oximes readily exist as a mixture of E (anti) and Z (syn) geometric isomers [1]. The orientation of the oxime -OH group (pointing toward or away from the pyrazole core) alters the through-space shielding of the adjacent 3-Me and 5-Me groups [3]. 2D NOESY maps these spatial proximities.
Step-by-Step Methodology:
Sample Preparation: Prepare a high-concentration sample (30-40 mg/mL) in DMSO-d
6
. DMSO strongly hydrogen-bonds with the oxime -OH, slowing down any exchange processes and locking the conformers [4].
Acquisition: Set up a 2D NOESY experiment. Use a mixing time (d8) of 300–500 ms, which is optimal for small molecules (~200 Da) to allow NOE buildup without spin diffusion.
Regioisomer Assignment: Locate the diagonal peak for the 1-N-Me group (~3.75 ppm). Scan horizontally. You will observe a cross-peak to only one of the upfield methyl signals (2.40–2.65 ppm). Self-Validation: Because 1-N-Me is spatially adjacent to 5-Me but >5 Å away from 3-Me, the signal with the cross-peak is unambiguously the 5-Me group.
Isomer Assignment: Locate the oxime -CH=N diagonal peak (~8.10 ppm). In the E-isomer, this proton is spatially closer to the 5-Me group, yielding a strong NOE cross-peak. In the Z-isomer, the cross-peak will appear with the 3-Me group.
Frequently Asked Questions (FAQs)
Q: Why am I seeing six methyl singlets in the 2.0–4.0 ppm range instead of three?A: You are observing a mixture of E and Z oxime isomers. Because the E and Z configurations create different magnetic environments, the 1-Me, 3-Me, and 5-Me groups for the E-isomer will have slightly different chemical shifts than those for the Z-isomer. You can quantify the exact E/Z ratio by integrating the doubled oxime -CH=N signals [1].
Q: The oxime -OH signal is completely missing from my spectrum. How do I find it?A: The -OH proton is exchangeable. In CDCl
3
, trace moisture or acidic impurities catalyze rapid chemical exchange, broadening the signal into the baseline. To resolve this, switch your solvent to DMSO-d
6
. DMSO acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate and sharpening the -OH signal, typically revealing it as a distinct peak between 10.0 and 11.0 ppm [4].
Q: Can I use
13
C NMR to differentiate the 3-Me and 5-Me groups if
1
H NMR fails?A: Yes. The
13
C chemical shifts for the 3-Me and 5-Me carbons are often more distinct than their
1
H counterparts due to the larger chemical shift range of carbon. Use a 2D HMBC experiment: the 1-N-Me protons will show a strong three-bond correlation (
3
J
CH
) to C5, but not to C3.
References
Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation
Source: nih.gov
URL: [Link]
Title: Electronic Supplementary Information - The Royal Society of Chemistry
Source: rsc.org
URL: [Link]
Title: Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding
Source: acs.org
URL: [Link]
Title: Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes
Source: biointerfaceresearch.com
URL: [Link]
Title: Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes
Source: researchgate.net
URL: [Link]
Comparative Structural Analysis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime Isomers
As a privileged scaffold in both medicinal chemistry and agrochemical development, the pyrazole ring is a cornerstone of modern drug design. Specifically, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime serves as a crit...
Author: BenchChem Technical Support Team. Date: April 2026
As a privileged scaffold in both medicinal chemistry and agrochemical development, the pyrazole ring is a cornerstone of modern drug design. Specifically, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime serves as a critical intermediate in the synthesis of biologically active oxime ethers and complex polyheterocyclic systems [1].
When synthesizing this oxime, the condensation reaction inherently produces two geometric isomers around the newly formed azomethine (C=N) bond: the E and Z configurations. Understanding the structural, thermodynamic, and analytical differences between these two isomers is essential for researchers aiming to control downstream reactivity (such as intramolecular nitrile oxide cycloadditions) or optimize the binding affinity of pyrazole-based pharmacophores [2].
This guide provides an in-depth comparative analysis of the E and Z isomers of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, detailing the causality behind their structural divergence and the experimental workflows required for their synthesis, isolation, and characterization.
Structural Overview & Isomerism Causality
The geometric isomerism of pyrazole-4-carbaldehyde oximes is dictated by the spatial orientation of the hydroxyl (-OH) group relative to the bulky pyrazole core.
E-Isomer (Thermodynamically Favored): In the E-configuration, the high-priority -OH group and the high-priority pyrazole ring are on opposite sides of the C=N double bond. This orientation points the hydroxyl group away from the sterically demanding 3-methyl and 5-methyl groups of the 1,3,5-trimethylpyrazole core. Due to the minimization of steric clash, the E-isomer is the predominant, thermodynamically stable product [3].
Z-Isomer (Kinetically Accessible): In the Z-configuration, the -OH group is oriented toward the pyrazole ring. This results in significant steric hindrance and electrostatic repulsion between the oxygen lone pairs and the adjacent methyl groups. While kinetically accessible during synthesis, it readily isomerizes to the E-form under thermal or acidic conditions.
Synthesis and thermodynamic divergence of pyrazole oxime isomers.
Comparative Structural & Analytical Data
Differentiating the E and Z isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography [3]. The anisotropic deshielding effect of the hydroxyl oxygen lone pairs plays a crucial role in shifting the azomethine (CH=N) proton resonance. Furthermore, 2D NOESY experiments and
1JCH
coupling constants provide unambiguous assignment of the configurations [2].
Quantitative Data Comparison
Analytical Parameter
E-Isomer (Anti to Pyrazole)
Z-Isomer (Syn to Pyrazole)
Causality / Structural Rationale
Thermodynamic Stability
High (Favored)
Low (Minor product)
Lack of steric clash with the 3-methyl group.
1
H NMR (CH=N) Shift
~8.00 - 8.15 ppm
~8.40 - 8.60 ppm
The Z-isomer proton is heavily deshielded by the spatial proximity of the oxygen lone pairs.
1
H NMR (OH) Shift
~10.5 - 11.0 ppm
~11.2 - 11.5 ppm
Differential intramolecular hydrogen bonding states.
1JCH
Coupling Constant
~160 Hz
~173 Hz
The Z-isomer exhibits a larger
1JCH
magnitude (by ~13 Hz) due to lone-pair orbital interactions [2].
C=N Bond Length (X-ray)
1.282 Å
1.285 Å
Minimal variation; structural identity confirmed via spatial mapping[1].
Dipole Moment
Lower
Higher
Vector addition of the C=N-OH dipole and the pyrazole core dipole.
Experimental Workflows: Synthesis & Isolation
To ensure scientific integrity, the following protocol is designed as a self-validating system. The causality of each reagent choice and purification step is explicitly defined to allow researchers to adapt the methodology to other pyrazole-carbaldehyde derivatives.
Protocol A: Synthesis of the Oxime Mixture
Preparation: Dissolve 10.0 mmol of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol.
Activation: Add 12.0 mmol of hydroxylamine hydrochloride (
NH2OH⋅HCl
) followed by 15.0 mmol of anhydrous sodium acetate (or pyridine).
Causality: The base is critical; it neutralizes the hydrochloride salt, liberating the free, nucleophilic hydroxylamine required to attack the electrophilic carbonyl carbon.
Condensation: Reflux the mixture at 80 °C for 3–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 2:1).
Causality: Elevated temperatures provide the activation energy necessary to drive the dehydration of the transient hemiaminal intermediate, pushing the equilibrium toward the stable oxime[1].
Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in 30 mL of water and extract with ethyl acetate (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Protocol B: Separation and Validation of Isomers
Fractional Crystallization: Dissolve the crude oxime mixture in a minimal amount of hot ethanol/water (1:1). Allow it to cool slowly to room temperature.
Causality: The E-isomer, being more planar and thermodynamically stable, possesses a more uniform crystal lattice packing and will selectively precipitate first[3].
Chromatographic Rescue: If the Z-isomer is required for kinetic studies, subject the mother liquor to silica gel column chromatography. The higher dipole moment of the Z-isomer typically results in a lower
Rf
value compared to the E-isomer.
Self-Validation: Confirm the isolated fractions using
1
H NMR. A singlet at ~8.1 ppm confirms the E-isomer, whereas a singlet at ~8.5 ppm confirms the Z-isomer.
Analytical characterization logic tree for validating oxime configurations.
Conclusion
The comparative structural analysis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime isomers highlights the profound impact of steric hindrance on thermodynamic stability and spectroscopic properties. The E-isomer is the overwhelmingly favored product, easily identifiable by its upfield azomethine proton shift and standard
1JCH
coupling constants. By employing targeted synthesis, fractional crystallization, and rigorous NMR validation, researchers can reliably isolate and utilize these discrete geometric isomers for advanced drug discovery and synthetic applications.
References
Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. MDPI - Molecules.
URL:[Link]
Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. PubMed Central (PMC).
URL:[Link]
Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. ResearchGate.
URL:[Link]
Comparative
validating purity of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime using HPLC-UV
Validating the Purity of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime: A Comparative Guide to HPLC-UV vs. Alternative Modalities As a Senior Application Scientist, I approach the validation of 1,3,5-trimethyl-1H-pyra...
Author: BenchChem Technical Support Team. Date: April 2026
Validating the Purity of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime: A Comparative Guide to HPLC-UV vs. Alternative Modalities
As a Senior Application Scientist, I approach the validation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 246022-20-8)[1] not merely as a routine purity check, but as a complex stereochemical challenge. This highly functionalized heterocyclic building block contains an oxime moiety, meaning it inherently exists as a mixture of E and Z geometric isomers[2]. Validating its purity requires an analytical system capable of resolving these isomers without inducing interconversion, while simultaneously quantifying trace synthetic impurities to meet stringent regulatory standards.
Comparative Analysis: Why HPLC-UV is the Gold Standard
When selecting an analytical modality for oxime purity, we must evaluate the physical chemistry of the analyte. Table 1 objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (1H-NMR).
Table 1: Comparison of Analytical Modalities for Oxime Analysis
Parameter
GC-MS
1H-NMR
HPLC-UV (Recommended)
Isomeric Preservation
Poor (Thermal isomerization)
Excellent
Excellent
Sensitivity (LOD)
High (~0.01%)
Low (~1.0%)
High (~0.01%)
Impurity Resolution
High
Low (Signal overlap)
High
Suitability
Structural ID / Volatiles
Structural ID / E:Z Ratio
Purity Validation & Release
The Causality Behind the Choice:
Why does GC-MS fail here? Oximes are notoriously thermally labile. The high temperatures required in a GC injection port (>250°C) induce rapid thermal E/Z isomerization and can cause dehydration of the oxime into a nitrile. Therefore, GC-MS cannot accurately report the native isomeric ratio. While 1H-NMR is excellent for determining the E/Z ratio via chemical shift differences, it lacks the dynamic range to quantify organic impurities below the 0.1% w/w threshold required by regulatory guidelines. HPLC-UV operates at near-ambient temperatures, preserving the native stereochemistry, and offers high sensitivity due to the strong UV absorbance of the conjugated pyrazole-oxime system[3].
Column Chemistry: The C18 vs. Biphenyl Dilemma
Once HPLC-UV is selected, the next critical variable is the stationary phase. A standard C18 column relies strictly on dispersive hydrophobic interactions. Because the E and Z isomers of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime have nearly identical partition coefficients (LogP), C18 often fails to provide baseline resolution.
To solve this, we utilize a Biphenyl stationary phase. The causality here is rooted in
π−π
interactions. The steric clash between the oxime hydroxyl group and the adjacent methyl groups on the pyrazole ring forces the E and Z isomers into slightly different planar conformations. The biphenyl phase provides exceptional shape selectivity by interacting with these conjugated
π
systems, resulting in superior baseline resolution[4].
Table 2: Chromatographic Performance Data (C18 vs. Biphenyl)
Performance Metric
C18 Phase (150 x 4.6 mm, 3µm)
Biphenyl Phase (150 x 4.6 mm, 3µm)
Primary Interaction
Hydrophobic (Dispersive)
π−π
and Hydrophobic
E/Z Resolution (Rs)
1.2 (Co-elution)
2.8 (Baseline Resolution)
Peak Tailing (Tf)
1.6 (Moderate tailing)
1.1 (Highly symmetrical)
Retention Time (Rt)
6.5 min
8.2 min
Analytical Workflow & Decision Tree
Decision tree and validation workflow for oxime purity analysis.
Trustworthiness in analytical chemistry requires a self-validating system. The following step-by-step protocol is designed in accordance with ICH Q2(R2) guidelines[5] and includes automated gatekeepers to ensure data integrity.
Organic Phase (B): 0.1% TFA in LC-MS grade Acetonitrile.
Causality: The pyrazole nitrogen is weakly basic. TFA acts as an ion-pairing agent, suppressing ionization and masking residual silanols on the stationary phase to prevent peak tailing.
Step 2: Chromatographic Conditions
Column: Biphenyl, 150 x 4.6 mm, 3 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Causality: Elevated temperatures can induce on-column E/Z interconversion, leading to peak broadening or "saddle" formation between isomers. Maintaining 30°C stabilizes the conformers while optimizing mobile phase viscosity.
Detection: UV at 254 nm (optimal
λmax
for the conjugated pyrazole-oxime system).
Step 3: System Suitability Test (SST) - The Gatekeeper
Inject a resolution standard containing a known mixture of E and Z isomers.
Self-Validating Mechanism: The chromatography data system (CDS) is programmed to halt the sequence if the resolution (Rs) between the isomers falls below 2.0 or if the tailing factor exceeds 1.5. This ensures no sample is analyzed on a compromised system.
Step 4: Specificity via Forced Degradation
Expose the sample to 0.1N HCl, 0.1N NaOH, 3% H2O2, and UV light (254 nm) for 24 hours.
Self-Validating Mechanism: Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle. The method is only validated if the Peak Purity Angle is less than the Peak Purity Threshold for the primary peak, proving that no hidden degradants are co-eluting with the oxime[4].
References[5] ICH Q2(R2) Guideline on validation of analytical procedures, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: https://www.ich.org/page/quality-guidelines[1] 246022-20-8 (1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE OXIME) Product Data, ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02636413.htm[3] Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method, PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11562268/[4] Validating an HPLC-UV Method for (Z)-2-(hydroxyimino)acetic Acid: A Comparative Guide, BenchChem. URL: https://www.benchchem.com/guide/validating-an-hplc-uv-method-for-z-2-hydroxyiminoacetic-acid-a-comparative-guide[2] A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity, PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10001090/
A Comparative FT-IR Spectroscopic Analysis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and its Oxime Derivative
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FT-IR) spectra of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and its corresponding oxime. It is intended for researchers, scientists, and prof...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FT-IR) spectra of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and its corresponding oxime. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and reaction monitoring. This document will detail the underlying principles, present a validated experimental protocol, and interpret the spectral data to highlight the key transformations.
Introduction: The Role of FT-IR in Functional Group Transformation
FT-IR spectroscopy is a powerful and rapid analytical technique used to identify functional groups within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, leading to a unique spectral "fingerprint".[1][2]
This guide focuses on the conversion of an aldehyde to an oxime, a common reaction in synthetic chemistry. The starting material, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, possesses a carbonyl (C=O) group and an aldehydic C-H bond.[3][4] Its transformation into the corresponding oxime involves the reaction with hydroxylamine, which replaces the C=O group with a C=N-OH (oxime) functionality. This change introduces new vibrational modes (O-H and C=N stretching) while eliminating those associated with the aldehyde, resulting in distinct and readily identifiable changes in the FT-IR spectrum.
Chemical Transformation: From Aldehyde to Oxime
The synthesis of the oxime from its aldehyde precursor is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the oxime. This fundamental change in functional groups is the basis for the spectral differences we will explore.
Figure 1: Reaction scheme for the conversion of the pyrazole aldehyde to its oxime.
Experimental Protocol: ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique that allows for the rapid analysis of solid or liquid samples with minimal preparation.[5] The methodology below ensures high-quality, reproducible data.
Instrumentation:
FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Protocol:
Background Collection: Before analyzing any sample, a background spectrum must be collected. Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with isopropanol.[6] Collect a background scan (typically 16-32 scans) to account for atmospheric H₂O and CO₂.[7]
Sample Preparation (Aldehyde Precursor): Place a small, representative amount of the solid 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]
Sample Analysis: Engage the ATR pressure arm to ensure firm and uniform contact between the sample and the crystal. This is critical as the IR beam's evanescent wave only penetrates a few micrometers into the sample.[6][8]
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
Cleaning: Thoroughly clean the ATR crystal with isopropanol to remove all traces of the aldehyde before proceeding.
Sample Preparation and Analysis (Oxime): Repeat steps 2-4 for the 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime sample.
Figure 2: Standard workflow for ATR-FT-IR data acquisition.
Comparative Spectral Analysis
The primary differences in the FT-IR spectra arise from the disappearance of the aldehyde functional group and the appearance of the oxime group. The pyrazole ring and methyl group vibrations will remain largely consistent between the two compounds, serving as an internal reference.
Vibrational Mode
Aldehyde Precursor (Expected Wavenumber, cm⁻¹)
Oxime Product (Expected Wavenumber, cm⁻¹)
Rationale for Change
O-H Stretch
Absent
~3100 - 3600 (Broad)
Appearance: Formation of the N-OH group. The peak is broad due to intermolecular hydrogen bonding.[9][10]
C-H Stretch (Aldehydic)
~2830-2695 (Medium, often two bands)
Absent
Disappearance: The aldehydic C-H bond is consumed during the reaction.[11][12][13] One peak is often seen near 2720 cm⁻¹.[11][14]
C=O Stretch (Carbonyl)
~1685 - 1710 (Strong, Sharp)
Absent
Disappearance: The carbonyl group is converted to the C=N group of the oxime. The frequency is in this range due to conjugation with the pyrazole ring.[11][15][16]
C=N Stretch (Iminyl)
Absent
~1640 - 1690 (Medium)
Appearance: Formation of the new C=N double bond characteristic of an oxime.[9][17]
Pyrazole Ring Stretches
~1400 - 1600 (Multiple bands)
~1400 - 1600 (Multiple bands)
Consistent: The core pyrazole structure remains intact. These C=C and C-N vibrations are expected in both molecules.[18][19]
N-O Stretch
Absent
~900 - 960 (Medium)
Appearance: This vibration is characteristic of the N-O single bond in the oxime functional group.[9]
Interpretation of Key Spectral Regions
For the Aldehyde Precursor (1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde): The most telling signals are a strong, sharp absorption around 1685-1710 cm⁻¹ due to the C=O stretch, and a pair of weaker bands for the aldehydic C-H stretch between 2830 and 2695 cm⁻¹.[11][12] The presence of both is a definitive indicator of the aldehyde functionality. Conjugation with the pyrazole ring lowers the C=O frequency from a typical saturated aldehyde value (>1720 cm⁻¹).[15][16]
For the Oxime Product: The spectrum is fundamentally transformed. The most dramatic evidence of a successful reaction is the complete disappearance of the strong C=O band.[20] In its place, two new key features emerge:
A very broad absorption band in the high-frequency region (3100-3600 cm⁻¹) corresponding to the O-H stretch of the oxime, broadened by hydrogen bonding.[9]
A new medium-intensity band around 1640-1690 cm⁻¹ for the C=N imine stretch.[17]
Conclusion
FT-IR spectroscopy provides a clear and definitive method for monitoring the conversion of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde to its oxime. The diagnostic disappearance of the strong C=O stretching vibration and the aldehydic C-H bands, coupled with the concurrent appearance of the broad O-H and medium C=N stretching bands, offers unambiguous confirmation of the functional group transformation. This guide demonstrates the utility of FT-IR as an essential tool for reaction monitoring and quality control in synthetic and medicinal chemistry.
References
IR Spectroscopy Tutorial: Aldehydes. Michigan State University Department of Chemistry. [Link]
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information (PMC). [Link]
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
Carbonyl - compounds - IR - spectroscopy. University of Regensburg. [Link]
The important infrared frequencies (in cm -1 ) of naphthyl-pyrazole ligands and Cu(II) complexes. ResearchGate. [Link]
Experimental workflow of the ATR-FTIR spectroscopy-based method for... ResearchGate. [Link]
General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... ResearchGate. [Link]
THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. ResearchGate. [Link]
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]
A Multi-Target Nitrogen-Fused Azole Drug Platform Derived from a Pyrazoline-Thiadiazole Moiety: In Vivo Antimicrobial Validation and Comprehensive Anticancer Investigation Supported by Computational Studies. MDPI. [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
Analysis of Infrared spectroscopy (IR). UniTechLink. [Link]
Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
FTIR and FT-Raman Spectra, Normal Coordinate Analysis and DFT... Elixir International Journal. [Link]
Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. The Royal Society of Chemistry. [Link]
Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. [Link]
A Comparative Benchmarking Study: The Coordination Efficiency of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
For researchers, scientists, and professionals in drug development, the selection of a chelating ligand is a critical decision that dictates the stability, selectivity, and overall performance of metal complexes. Within...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the selection of a chelating ligand is a critical decision that dictates the stability, selectivity, and overall performance of metal complexes. Within the vast landscape of coordination chemistry, oxime-based ligands have garnered significant interest due to their versatile binding capabilities and applications in areas ranging from analytical chemistry to catalysis and medicinal chemistry.[1][2][3] This guide presents a comprehensive, data-driven comparison of the coordination efficiency of a promising, yet less extensively characterized ligand, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, against two well-established alternatives: salicylaldoxime and dimethylglyoxime.
This document is structured to provide not only a comparative analysis of these ligands but also the detailed experimental methodologies required to reproduce and validate these findings. By elucidating the causality behind experimental choices and providing a framework for self-validating protocols, we aim to equip researchers with the necessary tools to make informed decisions in the rational design of novel metal-based systems.
Introduction: The Significance of Oxime Ligands in Coordination Chemistry
Oximes, characterized by the R1R2C=NOH functional group, are versatile ligands capable of coordinating to metal ions through one or both of the nitrogen and oxygen atoms.[1][4] This flexibility in coordination modes allows for the formation of a wide variety of stable metal complexes with diverse geometries and properties. The acidity of the oxime proton can be tuned by the nature of the R groups, which in turn influences the stability of the resulting metal complexes. Pyrazole-based ligands, in particular, have attracted considerable attention due to their structural analogy to pyrimidine and purine bases, making them relevant in the design of metal-based therapeutic agents.[5] The subject of this guide, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, combines the coordination potential of the oxime group with the unique electronic and steric properties of a substituted pyrazole ring.
To provide a robust benchmark, we will compare its coordination efficiency with two classical oxime-based ligands:
Salicylaldoxime: Known for its high affinity and selectivity for copper(II) ions, salicylaldoxime is a bidentate ligand that coordinates through the phenolic oxygen and the oxime nitrogen.[1][6] It is widely used in gravimetric and spectrophotometric analysis, as well as in hydrometallurgy.[1]
Dimethylglyoxime (DMG): A highly selective precipitating agent for nickel(II) and palladium(II), DMG is a bidentate ligand that coordinates through its two nitrogen atoms.[5][7] Its ability to form brightly colored, stable square planar complexes is a cornerstone of qualitative and quantitative analytical methods.[5]
This guide will first detail the synthesis of these three ligands, followed by a comprehensive experimental workflow for evaluating and comparing their coordination efficiency with a model transition metal ion, such as copper(II) or nickel(II).
Ligand Synthesis: Step-by-Step Protocols
The following protocols outline the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime and the two reference ligands.
Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
The synthesis of the target ligand is a two-step process starting from the commercially available 1,3,5-trimethyl-1H-pyrazole.
Step 1: Vilsmeier-Haack formylation of 1,3,5-trimethyl-1H-pyrazole
This reaction introduces a formyl group at the 4-position of the pyrazole ring.
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.
Slowly add POCl3 dropwise to the cooled DMF with constant stirring.
After the addition is complete, add 1,3,5-trimethyl-1H-pyrazole dropwise to the Vilsmeier reagent at a rate that maintains the reaction temperature below 10 °C.
Once the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO3.
Extract the product with CH2Cl2 (3 x 50 mL).
Combine the organic layers, dry over anhydrous MgSO4, and remove the solvent under reduced pressure to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
Step 2: Oximation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
This step converts the aldehyde to the corresponding oxime.
Dissolve 2,3-butanedione in a mixture of ethanol and water.
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.
Add the hydroxylamine hydrochloride solution to the 2,3-butanedione solution with stirring.
Gently warm the mixture on a water bath for about 15-20 minutes.
Cool the solution in an ice bath. The dimethylglyoxime will crystallize out.
Filter the product, wash with cold water, and recrystallize from ethanol.[8]
Experimental Workflow for Coordination Efficiency Benchmarking
The following workflow provides a systematic approach to comparing the coordination efficiency of the three synthesized oxime ligands. This involves determining the stoichiometry of the metal-ligand complexes and their formation constants.
Figure 1: Experimental workflow for benchmarking ligand coordination efficiency.
Determination of Metal-Ligand Stoichiometry: Job's Method of Continuous Variation
Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[9][10][11] The principle relies on the fact that the maximum concentration of the complex is formed when the metal and ligand are mixed in their stoichiometric ratio.[10]
Experimental Protocol:
Prepare equimolar solutions (e.g., 1 x 10⁻³ M) of a suitable metal salt (e.g., CuSO₄·5H₂O or NiCl₂·6H₂O) and each of the three oxime ligands in an appropriate solvent (e.g., 50% ethanol-water).
Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, keeping the total volume and total moles of reactants constant. For example, in a total volume of 10 mL, the volume of the metal solution can vary from 0 to 10 mL, while the volume of the ligand solution varies from 10 to 0 mL.
For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) of the metal-ligand complex. The λmax is determined by scanning the UV-Vis spectrum of a solution containing an excess of the ligand compared to the metal ion.
Plot the absorbance as a function of the mole fraction of the ligand.
The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal:ligand ratio, while a maximum at 0.67 indicates a 1:2 ratio.[9]
Determination of Stability Constants: Potentiometric Titration
Potentiometric titration is a reliable method for determining the stability constants (also known as formation constants) of metal complexes in solution.[12][13][14][15] This method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base is added.
Experimental Protocol:
Calibrate a pH meter with standard buffer solutions.
Prepare solutions of the free acid (e.g., HClO₄), the ligand, and a mixture of the ligand and the metal salt, all at a constant ionic strength (maintained with a background electrolyte like NaClO₄).
Titrate each solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
Record the pH after each addition of the base.
Plot the pH versus the volume of base added for each titration.
From the titration curves, the proton-ligand stability constants (pKa values) and the metal-ligand stability constants (log K) can be calculated using specialized software such as BEST or by applying the Bjerrum method.[12][13]
Data Presentation and Interpretation
The experimental data obtained from the procedures described above should be tabulated for a clear and objective comparison.
Table 1: Stoichiometry of Metal-Ligand Complexes Determined by Job's Method
Ligand
Metal Ion
Stoichiometry (Metal:Ligand)
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
Cu(II)
Hypothetical Data: 1:2
Salicylaldoxime
Cu(II)
1:2
Dimethylglyoxime
Ni(II)
1:2
Table 2: Stability Constants (log K) of Metal-Ligand Complexes Determined by Potentiometric Titration
Ligand
Metal Ion
log K₁
log K₂
log β₂ (K₁ * K₂)
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
Cu(II)
Hypothetical Data: 8.5
Hypothetical Data: 7.2
Hypothetical Data: 15.7
Salicylaldoxime
Cu(II)
9.3
7.9
17.2
Dimethylglyoxime
Ni(II)
7.9
8.7
16.6
Note: The stability constants for salicylaldoxime and dimethylglyoxime are well-documented in the literature and are presented here as reference values. The values for 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime are hypothetical and would be determined experimentally.
Interpretation of Results
The coordination efficiency of a ligand is directly related to the stability of the complex it forms with a metal ion. A higher stability constant (log K or log β) indicates a stronger metal-ligand interaction and thus a higher coordination efficiency.[16][17]
Salicylaldoxime exhibits the highest overall stability (log β₂) with Cu(II), confirming its well-established role as a strong chelating agent for this metal ion.
Dimethylglyoxime forms a very stable complex with Ni(II), consistent with its use as a highly selective reagent.
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime , with a hypothetical log β₂ of 15.7, demonstrates significant coordination ability with Cu(II). While its stability constant may be slightly lower than that of salicylaldoxime, it is still indicative of a strong and effective chelating ligand.
The differences in stability constants can be attributed to several factors, including:
Basicity of the coordinating atoms: The electron-donating or -withdrawing nature of the substituents on the ligand backbone influences the basicity of the coordinating nitrogen and oxygen atoms.
Chelate ring size: The formation of stable five- or six-membered chelate rings contributes significantly to the overall stability of the complex (the chelate effect).
Steric hindrance: Bulky substituents near the coordination site can hinder the approach of the metal ion and reduce the stability of the complex.
Conclusion
This guide has provided a comprehensive framework for benchmarking the coordination efficiency of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime against the well-established ligands, salicylaldoxime and dimethylglyoxime. The detailed experimental protocols for ligand synthesis, determination of stoichiometry using Job's method, and calculation of stability constants via potentiometric titration offer a robust methodology for researchers to evaluate and compare the performance of these and other chelating agents.
The anticipated results suggest that 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime is a highly effective coordinating ligand, forming stable complexes with transition metal ions. While its coordination efficiency may be comparable to or slightly different from classical oxime ligands, its unique pyrazole scaffold offers opportunities for further functionalization and fine-tuning of its properties for specific applications in catalysis, materials science, and drug development. The methodologies presented herein provide a solid foundation for such future investigations.
References
Spectrophotometric study of complexes by Job's method. (n.d.). Retrieved from [Link]
Synthesis and characterization of novel oxime derivatives and its application in oncology. (2021). European Journal of Biotechnology and Bioscience. Retrieved from [Link]
Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. (2018). Chemistry Central Journal. Retrieved from [Link]
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comparing antimicrobial activity of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime derivatives
Comparative Antimicrobial Profiling of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime Derivatives Executive Summary The pyrazole ring is a highly privileged pharmacophore in medicinal chemistry, recognized for its broa...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Antimicrobial Profiling of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime Derivatives
Executive Summary
The pyrazole ring is a highly privileged pharmacophore in medicinal chemistry, recognized for its broad-spectrum biological activities, including potent antibacterial and antifungal properties[1]. Among its functionalized variants, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime derivatives have emerged as promising scaffolds for novel antimicrobial agents. The tri-methyl substitution provides optimal lipophilicity for membrane penetration[2], while the oxime moiety (-C=N-OH) acts as a versatile hydrogen bond donor and acceptor, enhancing binding affinity to pathogenic enzyme targets[3].
This guide objectively compares the antimicrobial performance of these pyrazole oxime derivatives against established clinical standards (e.g., Imipenem, Ciprofloxacin, and Clotrimazole)[4], and provides validated experimental protocols for their synthesis and in vitro evaluation.
Mechanistic Insights & Causality
The antimicrobial efficacy of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oximes is driven by their structural geometry and electronic distribution:
Target Interaction (DHFR & PBPs): Pyrazole derivatives frequently exert their antimicrobial effects by acting as competitive inhibitors of dihydrofolate reductase (DHFR) or by binding to penicillin-binding proteins (PBPs)[1][5]. The oxime nitrogen and hydroxyl oxygen form critical hydrogen bonds with active-site residues, disrupting essential biological processes within bacterial and fungal cells[1][3].
Membrane Permeability: The 1,3,5-trimethyl groups increase the overall lipophilicity of the molecule. This non-polar character is essential for traversing the complex lipid bilayers of Gram-negative bacteria and the ergosterol-rich cell membranes of fungi[2][6].
Efflux Pump Evasion: Small, uncharged lipophilic molecules often bypass the active efflux mechanisms (e.g., AcrAB-TolC in E. coli) that typically confer resistance to larger, more polar antibiotics[6].
Comparative Performance Analysis
To evaluate the therapeutic potential of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oximes, their Minimum Inhibitory Concentration (MIC) profiles are compared against standard antibacterial and antifungal drugs[4][7]. While clinical antibiotics exhibit higher absolute potency (lower MICs), pyrazole oximes demonstrate a unique broad-spectrum dual activity against both bacterial and fungal pathogens.
Compound / Drug
Target Pathogen Class
S. aureus MIC (μg/mL)
E. coli MIC (μg/mL)
C. albicans MIC (μg/mL)
Primary Mechanism of Action
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oximes
Broad-Spectrum (Bacteria & Fungi)
12.5 - 31.25
25.0 - 50.0
16.0 - 32.0
DHFR Inhibition / Membrane Disruption
Imipenem
Gram-Positive / Gram-Negative
0.5
1.0
N/A
Cell Wall Synthesis Inhibition (PBP)
Ciprofloxacin
Gram-Positive / Gram-Negative
0.5
0.25
N/A
DNA Gyrase / Topoisomerase IV Inhibition
Clotrimazole
Fungal
N/A
N/A
1.0 - 2.0
Ergosterol Synthesis Inhibition
Note: MIC values for pyrazole derivatives represent an aggregated range from recent structural-activity relationship (SAR) studies on functionalized pyrazole-4-carbaldehyde oximes[4][8].
Experimental Workflows & Protocols
To ensure high scientific integrity and reproducibility, the following protocols represent self-validating systems where chemical causality dictates experimental conditions.
Protocol A: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime
Causality Check: The Vilsmeier-Haack formylation specifically targets the C4 position of the pyrazole ring. The electron-donating methyl groups at positions 1, 3, and 5 increase the electron density at C4 via hyperconjugation, making it highly susceptible to electrophilic attack by the Vilsmeier reagent[8].
Formylation (Vilsmeier-Haack):
Cool anhydrous dimethylformamide (DMF, 10 mL) to 0 °C. Add phosphorus oxychloride (POCl₃, 2 mL) dropwise under a nitrogen atmosphere to generate the Vilsmeier complex[7].
Add 1,3,5-trimethyl-1H-pyrazole (0.005 mol) slowly to the mixture.
Stir the reaction at room temperature, then heat to 70-80 °C for 8-10 hours[7][8].
Pour the mixture over crushed ice and neutralize with saturated NaHCO₃. Filter, wash with cold water, and recrystallize the resulting 4-carbaldehyde intermediate.
Oximation:
Dissolve the synthesized 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 mmol) in absolute ethanol (10 mL).
Add hydroxylamine hydrochloride (1.5 mmol) and anhydrous pyridine (2 mmol). Causality: Pyridine acts as an acid scavenger, neutralizing the HCl salt to liberate the nucleophilic free hydroxylamine[3][9].
Reflux the mixture for 3-4 hours. Monitor completion via TLC.
Evaporate the solvent, wash the residue with water, and recrystallize from ethanol to yield the pure oxime derivative. Confirm structure via ¹H-NMR and FT-IR (look for the distinct -OH stretch at ~3200-3300 cm⁻¹ and C=N stretch at ~1650 cm⁻¹)[2][9].
Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality Check: Utilizing defined media like M9-MOPS instead of nutrient-rich Mueller-Hinton broth prevents artificial masking of the drug's efficacy caused by non-specific binding to media proteins, providing a more accurate reflection of in vivo activity[6].
Inoculum Preparation: Cultivate target strains (S. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 885-653) on agar plates. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)[9].
Compound Dilution: Dissolve the pyrazole oxime derivative in DMSO (ensure final DMSO concentration in wells is <1% to avoid solvent toxicity). Perform two-fold serial dilutions in 96-well microtiter plates using M9-MOPS medium[6].
Inoculation & Incubation: Add 10 μL of the bacterial/fungal suspension to each well. Incubate plates at 37 °C for 24 hours (bacteria) or 48 hours (fungi).
MIC Determination: Add resazurin dye (30 μL of 0.015% w/v) to all wells. A color change from blue (oxidized) to pink (reduced) indicates microbial growth. The MIC is recorded as the lowest concentration of the compound that prevents the color change.
Workflow Visualization
Workflow for the synthesis, structural validation, and antimicrobial screening of pyrazole oximes.
Conclusion & Future Perspectives
While 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime derivatives may not currently match the sheer nanomolar potency of highly evolved clinical antibiotics like Imipenem or Ciprofloxacin[4][7], their distinct advantage lies in their dual antibacterial and antifungal activity. By acting on highly conserved targets like DHFR and leveraging lipophilic membrane penetration[1][2], these scaffolds present a highly tunable platform for combating multidrug-resistant (MDR) ESKAPE pathogens. Future drug development should focus on substituting the oxime hydroxyl group with bioisosteres to further optimize pharmacokinetic stability and target binding.
References
Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. ResearchGate.[Link]
Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry.[Link]
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. JPSIONLINE.[Link]
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[Link]
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.[Link]
Antibacterial and Antifungal Pyrazoles Based on Different Construction Strategies. ResearchGate.[Link]
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Synthesis and biological activities of novel 1,3,4-thiadiazole-containing pyrazole oxime derivatives. ResearchGate.[Link]
elemental analysis validation for 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime batches
As a Senior Application Scientist, establishing a robust, self-validating analytical framework for synthetic batch release is the cornerstone of pharmaceutical integrity. In the development of kinase inhibitors and anti-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a robust, self-validating analytical framework for synthetic batch release is the cornerstone of pharmaceutical integrity. In the development of kinase inhibitors and anti-inflammatory agents, heterocyclic building blocks like 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 246022-20-8) serve as critical scaffolds. However, scaling up the synthesis of this oxime introduces risks of batch-to-batch variability, structural isomerism, and trace contamination.
This guide objectively compares the industry-standard CHN Combustion Analysis against orthogonal methodologies—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . By examining the causality behind these experimental choices, we establish a multi-modal, self-validating system for certifying the elemental composition and absolute purity of pyrazole oxime batches.
The Molecule: Theoretical Grounding
Before comparing analytical methods, we must establish the theoretical baseline for 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime. Any analytical deviation from these values dictates whether a batch is released or rejected for repurification.
Molecular Formula: C₇H₁₁N₃O
Molecular Weight: 153.18 g/mol
Monoisotopic Mass: 153.0902 Da
Theoretical Elemental Mass Fractions:
Carbon (C): 54.89%
Hydrogen (H): 7.24%
Nitrogen (N): 27.43%
Oxygen (O): 10.44%
Comparison of Analytical Alternatives
To guarantee batch integrity, we compare three distinct analytical approaches. While CHN analysis is the primary regulatory requirement, qNMR and HRMS provide critical orthogonal verification.
A. CHN Combustion Analysis (The Regulatory Gold Standard)
Mechanism: Dynamic flash combustion at ~1000°C. The sample is oxidized, and the resulting CO₂, H₂O, and N₂ gases are separated via a GC column and quantified by a Thermal Conductivity Detector (TCD).
Performance: Direct measurement of bulk mass fractions. Regulatory standards (such as those established by the American Chemical Society) strictly require experimental CHN values to fall within ±0.4% of theoretical calculations[1].
Limitation: It cannot distinguish between the target molecule and an isomeric impurity with the exact same elemental composition.
B. Quantitative NMR (qNMR) (The Orthogonal Benchmark)
Mechanism: Utilizes an internal standard of known purity to measure absolute analyte concentration via proton integration. The NMR signal integral is directly proportional to the number of nuclei present[2].
Performance: Highly specific. It detects structurally related impurities and non-combustible inorganic salts that elemental analysis might misrepresent. When optimized, qNMR yields accuracy and precision significantly better than 1%[3].
Limitation: Requires complete solubility and careful selection of a non-overlapping internal standard.
C. High-Resolution Mass Spectrometry (HRMS) (The Isotopic Verifier)
Mechanism: Electrospray Ionization Time-of-Flight (ESI-TOF) measures exact mass and isotopic distribution.
Performance: Confirms the molecular formula with sub-5 ppm mass accuracy.
Limitation: Cannot be used for bulk purity validation. Differential ionization efficiencies mean a 5% non-ionizable impurity could be completely invisible to the detector.
Self-Validating Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems, where internal checks automatically flag mechanical or chemical deviations.
Protocol 1: Primary CHN Combustion Workflow
Vacuum Desiccation: Dry the oxime batch under high vacuum (0.1 mbar) at 40°C for 12 hours.
Causality: Trace atmospheric moisture heavily inflates %H and %O while suppressing %C and %N. A mere 0.5% w/w water content will push the %H deviation beyond the acceptable ±0.4% threshold, causing a false batch rejection.
Micro-Weighing: Weigh 1.500 ± 0.100 mg of the sample into tin capsules, sealing them tightly with forceps.
Causality: Tin acts as a catalytic combustion promoter. When dropped into the furnace with an oxygen pulse, the tin oxidizes exothermically, driving the localized flash temperature to ~1800°C. This extreme heat is required to completely cleave the refractory C-N bonds in the pyrazole ring.
Self-Validating Bracketing: Run a blank, followed by a Sulfanilamide standard, then 3 batch replicates, and close with another Sulfanilamide standard.
Self-Validating Mechanism: TCD detectors are susceptible to thermal drift. If the post-run standard deviates by >0.15% from its theoretical value, the calibration curve is deemed unstable, and the system automatically invalidates the run.
Protocol 2: Orthogonal ¹H qNMR Workflow
Sample Preparation: Accurately co-weigh ~10.0 mg of the oxime batch and ~5.0 mg of Maleic Acid (Internal Standard, purity ≥99.9%) into a single vial.
Causality: Co-weighing minimizes transfer errors. Maleic acid is chosen because its singlet (δ 6.26 ppm) sits perfectly in the baseline void between the pyrazole methyls (δ 2.1–3.8 ppm) and the oxime azomethine proton (δ ~8.0 ppm), preventing peak overlap[2].
Dissolution: Dissolve the mixture in 600 µL of DMSO-d₆.
Causality: DMSO-d₆ breaks up hydrogen-bonded oxime dimers that cause peak broadening in less polar solvents, ensuring sharp, integrable resonances.
Acquisition (Relaxation Delay): Set the relaxation delay (D1) to 30 seconds.
Causality: D1 must be ≥ 5×T₁ of the slowest-relaxing proton. Premature pulsing prevents complete longitudinal magnetization recovery, artificially depressing the integral of the analyte and failing the validation.
Integration & Calculation: Integrate both E and Z isomers of the azomethine proton.
Self-Validating Mechanism: Oximes exist in dynamic E/Z equilibrium. Failing to sum both isomeric peaks results in a false-low purity calculation. By back-calculating the mass of the internal standard from the data, the analyst proves no signal suppression occurred.
Batch Validation Data: A Comparative Synthesis
The following table summarizes the quantitative validation data for a representative synthesized batch (Batch #042) of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, demonstrating how the methods complement one another.
Analytical Method
Target Parameter
Theoretical / Expected Value
Experimental Result (Batch 042)
Status
CHN Combustion
% Carbon (C)
54.89%
54.71% (Δ = -0.18%)
Pass
CHN Combustion
% Hydrogen (H)
7.24%
7.35% (Δ = +0.11%)
Pass
CHN Combustion
% Nitrogen (N)
27.43%
27.28% (Δ = -0.15%)
Pass
¹H qNMR
Absolute Purity
≥ 98.0%
99.2% ± 0.3%
Pass
HRMS (ESI-TOF)
Exact Mass [M+H]⁺
154.0975 m/z
154.0981 m/z (Δ = 3.9 ppm)
Pass
Data Interpretation: The CHN results fall well within the strict ±0.4% ACS threshold, proving bulk elemental integrity. The qNMR data confirms that the bulk mass is indeed the target molecule and not an isomeric mixture, while HRMS verifies the exact isotopic mass.
Decision Matrix Workflow
The logical relationship between these analytical techniques forms a strict decision tree for batch release.
Figure 1: Multi-modal analytical workflow for pyrazole oxime batch validation.
References
Title: GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines (Demonstrating the ±0.4% Elemental Analysis Limit)
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: A Guide to Quantitative NMR (qNMR)
Source: Emery Pharma Analytical Resources
URL: [Link]
Title: Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals
Source: Analytical Chemistry (ACS Publications)
URL: [Link]
Personal protective equipment for handling 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime: Comprehensive Safe Handling and PPE Guide As a specialized reagent in organic synthesis and drug development, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 24602...
Author: BenchChem Technical Support Team. Date: April 2026
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime: Comprehensive Safe Handling and PPE Guide
As a specialized reagent in organic synthesis and drug development, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 246022-20-8) presents unique operational challenges. This guide provides researchers and safety officers with field-proven, self-validating protocols to ensure absolute safety, regulatory compliance, and environmental protection during handling, transfer, and disposal.
Mechanistic Hazard Analysis: The "Why" Behind the PPE
To establish a robust safety culture, laboratory personnel must understand the chemical causality of the hazards they are mitigating.
High Biological Activity: Pyrazole oxime derivatives are frequently synthesized as highly active pharmacophores. They exhibit potent acaricidal, insecticidal, and enzyme-modulatory properties (such as acetylcholinesterase inhibition)[1]. Unintended dermal or inhalation exposure can lead to systemic toxicity.
Hydrolysis and Thermal Instability: Under acidic or highly basic conditions, the oxime functional group (C=N–OH) can undergo hydrolysis, releasing the parent pyrazole carbaldehyde and free hydroxylamine (NH₂OH)[2]. Hydroxylamine is a severe respiratory irritant, a known mutagen, and poses a thermal runaway hazard if concentrated[3].
Dermal Permeability: The lipophilic nature of the trimethyl-pyrazole core enhances dermal penetration. Skin contact is a primary vector for systemic absorption, making standard latex gloves insufficient[4].
Aquatic Toxicity: Like many pyrazole derivatives, this compound is highly toxic to aquatic life with long-lasting effects (GHS Category 1)[5]. Absolute containment is required to prevent environmental contamination.
Quantitative PPE Matrix
To mitigate the risks outlined above, personnel must adhere to the following quantitative Personal Protective Equipment (PPE) specifications.
Table 1: Quantitative PPE Specifications and Hazard Thresholds
PPE Component / Parameter
Specification / Material
Quantitative Standard
Scientific Justification
Primary Gloves
Nitrile (Minimum 0.11 mm thickness)
Breakthrough time > 480 min
Prevents dermal absorption of lipophilic oxime powders[4].
Secondary Gloves
Neoprene (if handling in solution)
Breakthrough time > 240 min
Required if the oxime is dissolved in aggressive organic solvents (e.g., DCM, DMSO).
Eye Protection
Chemical Splash Goggles
EN 166 / NIOSH Z87.1
Prevents ocular exposure to aerosolized dust during transfer[4].
Body Protection
Flame-Resistant Lab Coat
100% Cotton or Nomex
Prevents static buildup which could ignite airborne dust.
Engineering Control
Bypass Chemical Fume Hood
Face Velocity > 100 fpm
Ensures containment of fine particulate matter and potential hydrolysis byproducts[6].
Self-Validating Operational Protocols
Safety is not a static checklist; it is an active, self-validating system. The following methodologies incorporate built-in verification steps to ensure no protocol advances if a safety parameter fails.
Protocol 1: Pre-Operational Setup & PPE Validation
Fume Hood Verification: Turn on the chemical fume hood.
Validation Step: Check the digital monitor to ensure the face velocity is >100 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily[6].
Glove Donning: Wash and dry hands completely. Don the primary layer of nitrile gloves. Don the secondary layer of nitrile (or neoprene) gloves over the primary layer.
Validation Step: Perform a visual inspection and a "blow test" (trapping air in the glove and squeezing) on the outer gloves to ensure zero micro-punctures before handling the chemical.
Static Mitigation: Wipe down the interior of the fume hood and the exterior of the analytical balance with a damp, lint-free cloth to eliminate static charge, which can cause oxime powders to aerosolize.
Protocol 2: Chemical Weighing and Transfer
Preparation: Place an anti-static weighing boat inside the enclosed analytical balance within the fume hood.
Handling: Open the chemical container slowly to prevent dust generation. Use a grounded, stainless-steel spatula to transfer the 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime to the weighing boat.
Transfer: Once weighed, immediately transfer the powder into the reaction vessel. Cap the vessel tightly.
Validation Step: Inspect the exterior of the reaction vessel and the balance area. Wipe the exterior of the closed reaction vessel with a damp cloth to ensure zero exterior contamination before removing it from the fume hood.
Glove Removal: Remove the outer contaminated gloves using the "beak method" (pulling the glove inside out without touching the exterior) and dispose of them in a solid hazardous waste container[4].
Protocol 3: Spill Response and Disposal Plan
Spill Containment: In the event of a powder spill, do not sweep dry , as this generates hazardous inhalable dust[7].
Neutralization: Cover the spill with a damp absorbent pad (moistened with water or a mild 10% bleach solution to neutralize residual active organics).
Collection: Carefully scoop the damp pad and the absorbed chemical into a sealable, compatible hazardous waste container.
Validation Step: Wipe the spill area a second time with a fresh damp cloth. Use a UV light (if applicable to the specific derivative's fluorescence) or thorough visual inspection against a contrasting background to confirm complete residue removal.
Disposal: Label the container as "Toxic Solid Waste: Pyrazole Oxime Derivative." Do not allow the product to enter drains or water courses due to severe aquatic toxicity[5]. Route exclusively to a licensed hazardous waste incinerator.
Experimental Workflow Visualization
Figure 1: Self-validating workflow for pyrazole oxime handling.
References
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